molecular formula C12H10BrNO B8570297 5-(Bromomethyl)-2-phenoxypyridine

5-(Bromomethyl)-2-phenoxypyridine

Cat. No.: B8570297
M. Wt: 264.12 g/mol
InChI Key: XNSNLBBTRMRGLG-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2-phenoxypyridine is a useful research compound. Its molecular formula is C12H10BrNO and its molecular weight is 264.12 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10BrNO

Molecular Weight

264.12 g/mol

IUPAC Name

5-(bromomethyl)-2-phenoxypyridine

InChI

InChI=1S/C12H10BrNO/c13-8-10-6-7-12(14-9-10)15-11-4-2-1-3-5-11/h1-7,9H,8H2

InChI Key

XNSNLBBTRMRGLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=C(C=C2)CBr

Origin of Product

United States

Foundational & Exploratory

5-(Bromomethyl)-2-phenoxypyridine molecular weight and formula

[1]

Executive Summary

5-(Bromomethyl)-2-phenoxypyridine is a specialized heterocyclic building block used primarily in medicinal chemistry as a versatile alkylating agent.[1] Characterized by a pyridine core substituted with a lipophilic phenoxy group at the C2 position and a reactive bromomethyl moiety at the C5 position, it serves as a critical intermediate for introducing the (6-phenoxypyridin-3-yl)methyl motif into bioactive scaffolds.[1]

This guide details the physicochemical properties, validated synthetic pathways, and handling protocols for this molecule, designed for researchers in drug discovery and organic synthesis.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

Nomenclature & Identifiers
Parameter Details
IUPAC Name This compound
Common Name 2-Phenoxy-5-picolyl bromide
CAS Registry Number Not widely indexed; see Precursor CAS below
Core Scaffold Pyridine
Key Functional Groups Alkyl Bromide (Electrophile), Phenoxy Ether (Lipophile)
Molecular Formula & Weight Calculation

The molecular weight is derived from standard atomic weights (IUPAC).[1]

ElementCountAtomic Mass (Da)Subtotal (Da)
Carbon (C) 1212.011144.132
Hydrogen (H) 101.00810.080
Bromine (Br) 179.90479.904
Nitrogen (N) 114.00714.007
Oxygen (O) 115.99915.999
Total 264.12 g/mol

Molecular Formula:

1
Theoretical Physical Properties

Note: As a reactive intermediate, specific experimental data is often proprietary. Values below are calculated based on Structure-Property Relationship (SPR) models of analogous pyridine halides.

  • Appearance: Off-white to pale yellow solid (low melting) or viscous oil.[1]

  • Melting Point: Predicted range 45–55 °C (Analogous to 5-(bromomethyl)-2-methoxypyridine).[1]

  • Boiling Point: >300 °C (Decomposes).

  • Solubility: Soluble in DCM, Chloroform, THF, Ethyl Acetate; insoluble in water.

  • Stability: Moisture sensitive (hydrolyzes to alcohol); Light sensitive (store in amber vials).

Synthetic Pathways

Synthesis is typically achieved via two primary routes: Radical Bromination of the methyl precursor or Nucleophilic Substitution of the alcohol precursor.

Route A: Radical Bromination (Wohl-Ziegler)

This is the most direct route if 5-methyl-2-phenoxypyridine is available.[1]

  • Precursor: 5-Methyl-2-phenoxypyridine (CAS 51933-81-4)[1][2][3]

  • Reagents: N-Bromosuccinimide (NBS), AIBN (Catalyst),

    
     or Benzotrifluoride.
    
  • Mechanism: Free-radical substitution at the benzylic position.[1]

Protocol:

  • Dissolve 5-methyl-2-phenoxypyridine (1.0 eq) in anhydrous

    
     (0.1 M).
    
  • Add NBS (1.05 eq) and AIBN (0.05 eq).

  • Reflux under

    
     atmosphere for 4–6 hours. Monitor by TLC (formation of less polar spot).
    
  • Cool to 0°C to precipitate succinimide byproduct. Filter.

  • Concentrate filtrate.[1] Purify via rapid silica plug (Hexane/EtOAc) to avoid hydrolysis.

Route B: Dehydroxy-Bromination (Appel Reaction)

Preferred for higher purity, avoiding radical byproducts.

  • Precursor: (6-Phenoxypyridin-3-yl)methanol (CAS 101990-68-5).[1][4]

  • Reagents: Carbon Tetrabromide (

    
    ), Triphenylphosphine (
    
    
    ), DCM.
  • Mechanism:

    
     displacement of the activated phosphonium intermediate.
    

Protocol:

  • Dissolve alcohol (1.0 eq) and

    
     (1.1 eq) in dry DCM at 0°C.
    
  • Add

    
     (1.1 eq) portion-wise to control exotherm.
    
  • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Quench with saturated

    
    .[1] Extract with DCM.[1]
    
  • Precipitate

    
     with hexanes/ether; filter and concentrate.[1]
    
Visual Synthesis Workflow

SynthesisPathwaysPrecursor15-Methyl-2-phenoxypyridine(CAS 51933-81-4)TargetThis compound(C12H10BrNO)Precursor1->TargetRadical BrominationPrecursor2(6-Phenoxypyridin-3-yl)methanol(CAS 101990-68-5)Precursor2->TargetAppel ReactionNBSNBS / AIBNRefluxAppelCBr4 / PPh3DCM, 0°C

Caption: Dual synthetic pathways allow flexibility based on precursor availability (Methyl vs. Alcohol).[1]

Reactivity & Applications in Drug Design[11]

Reactivity Profile

The bromomethyl group at position 5 is highly electrophilic due to the electron-deficient nature of the pyridine ring combined with the inductive withdrawal of the bromine.[1] However, the phenoxy group at position 2 is electron-donating by resonance, which modulates the ring electronics, making this molecule a "balanced" electrophile—reactive but stable enough for handling.

Key Transformations
  • N-Alkylation: Reaction with secondary amines to form tertiary amines (common in GPCR ligands).[1]

  • C-Alkylation: Reaction with enolates or active methylene compounds.[1]

  • O-Alkylation: Reaction with phenols to form ether linkages.[1]

Mechanistic Diagram: Nucleophilic Substitution

ReactivityTargetThis compound(Electrophile)TransitionTransition State[SN2 Mechanism]Target->Transition+ Nu:NucleophileNucleophile (Nu:)(Amine, Thiol, Enolate)Nucleophile->TransitionProduct5-(Nu-methyl)-2-phenoxypyridineTransition->Product- Br⁻

Caption: The primary utility is SN2 displacement of the bromide by various nucleophiles.

Handling, Safety & Storage

Signal Word: WARNING

Hazard Identification (GHS)[1]
  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

  • Lachrymator: Like most benzyl bromides, this compound is a potent lachrymator.

Storage Protocols
  • Temperature: Store at 2–8°C (Refrigerate).

  • Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent hydrolysis.

  • Container: Tightly sealed amber glass vial.

Emergency Procedures
  • Skin Contact: Wash immediately with soap and water for 15 minutes.[1]

  • Eye Contact: Rinse cautiously with water for 15 minutes; remove contact lenses.[1]

  • Spill: Neutralize with aqueous sodium thiosulfate (to quench active bromide) before wiping up.

References

  • PubChem. (n.d.). Compound Summary: 5-Bromo-2-methoxypyridine (Analogous Reactivity).[1] National Library of Medicine.[1] Retrieved from [Link][1]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Molecules. (Reference for general pyridine functionalization). Retrieved from [Link][1]

Navigating the Synthetic Landscape and Therapeutic Potential of 2-Phenoxy-5-pyridylmethyl Bromide and Its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Scaffold

In the landscape of medicinal chemistry and materials science, the quest for novel molecular scaffolds that offer both synthetic versatility and significant biological activity is perpetual. The 2-phenoxy-5-pyridylmethyl bromide moiety, and its close chemical relatives, represent a class of compounds with considerable potential. This guide provides a comprehensive technical overview of this scaffold, addressing its chemical identity, synthetic pathways, potential applications in drug discovery, and essential safety considerations. While specific experimental data for 2-phenoxy-5-pyridylmethyl bromide is not extensively documented in publicly available literature, this guide will draw upon the well-established chemistry of its structural analogs to provide a robust framework for researchers.

Part 1: Chemical Identity and Nomenclature

The compound "2-phenoxy-5-pyridylmethyl bromide" is most systematically named 5-(bromomethyl)-2-phenoxypyridine . This nomenclature clarifies the substitution pattern on the pyridine ring.

Synonyms and Structural Analogs:

While a dedicated CAS Registry Number for this compound is not readily found in major chemical databases, it is crucial to be aware of its close and commercially available analogs, which provide a basis for understanding its chemistry. A key analog is 5-(bromomethyl)-2-methoxypyridine , which shares the critical bromomethylpyridine core.

Compound NameSynonym(s)CAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound2-Phenoxy-5-pyridylmethyl bromideNot AvailableC₁₂H₁₀BrNO~264.12 (Calculated)
5-(Bromomethyl)-2-methoxypyridineAL-Bromo-Pyr128632-03-1[1]C₇H₈BrNO202.05[1]
5-Bromo-2-methoxypyridine2-Methoxy-5-bromopyridine13472-85-0[2][3]C₆H₆BrNO188.02[2][3]
5-Bromo-2-methylpyridine5-Bromo-2-picoline3430-13-5[4]C₆H₆BrN172.02[4]
5-Bromo-2-hydroxypyridine5-Bromopyridin-2(1H)-one13466-38-1[5]C₅H₄BrNO173.99[5]

Part 2: Synthesis and Reactivity: A Chemist's Perspective

The synthesis of this compound, while not explicitly detailed in readily available literature, can be logically deduced from established synthetic transformations of pyridine derivatives.

Proposed Synthetic Pathway

A plausible and efficient route to this compound would likely involve a two-step process starting from a suitable commercially available precursor, such as 5-bromo-2-phenoxypyridine.

Synthetic Pathway start 5-Bromo-2-phenoxypyridine intermediate Grignard or Organolithium Intermediate start->intermediate Mg or n-BuLi step2 Hydroxymethylation intermediate->step2 Formaldehyde (HCHO) intermediate2 (2-Phenoxypyridin-5-yl)methanol step2->intermediate2 step3 Bromination intermediate2->step3 PBr₃ or HBr product This compound step3->product

A plausible synthetic route to this compound.

Experimental Causality:

  • Formation of the Organometallic Intermediate: The initial step would involve the conversion of the C-Br bond at the 5-position of the pyridine ring to a more reactive organometallic species. This is typically achieved through reaction with magnesium (to form a Grignard reagent) or an organolithium reagent like n-butyllithium. This step is critical as it transforms the electrophilic carbon into a nucleophilic one, enabling the subsequent addition to an electrophile.

  • Hydroxymethylation: The resulting Grignard or organolithium reagent would then be reacted with a suitable source of a hydroxymethyl group, most commonly formaldehyde (HCHO). This reaction introduces the necessary -CH₂OH functionality at the 5-position.

  • Bromination of the Alcohol: The final step involves the conversion of the primary alcohol, (2-phenoxypyridin-5-yl)methanol, to the corresponding bromide. This transformation can be achieved using various brominating agents such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). These reagents are effective for converting primary alcohols to alkyl bromides with minimal side reactions.

Alternative Synthetic Strategies

An alternative approach could involve the direct bromination of 2-phenoxy-5-methylpyridine (2-phenoxy-5-picoline). This would likely utilize a radical initiator, such as N-bromosuccinimide (NBS) and a light source or a radical initiator like AIBN.

Alternative Synthesis start 2-Phenoxy-5-methylpyridine product This compound start->product NBS, Radical Initiator (e.g., AIBN)

An alternative radical bromination pathway.

This method's feasibility would depend on the relative reactivity of the benzylic protons versus other positions on the aromatic rings.

Part 3: Applications in Drug Discovery and Agrochemicals

The 2-phenoxypyridine scaffold is a recognized pharmacophore found in a variety of biologically active molecules. The introduction of a reactive bromomethyl group at the 5-position provides a versatile handle for further chemical modifications, making it a valuable intermediate in drug discovery and agrochemical synthesis.

Potential as a Kinase Inhibitor Precursor

Numerous kinase inhibitors feature a substituted pyridine core. The 2-phenoxypyridine moiety can mimic the hinge-binding motifs of ATP, a common strategy in the design of competitive kinase inhibitors. The bromomethyl group allows for the facile introduction of various side chains that can extend into other pockets of the kinase active site, potentially enhancing potency and selectivity. The synthesis of novel chromeno[2,3-b]pyridine derivatives as inhibitors of inflammatory kinases TBK1 and IKKε has been reported, starting from bromo-pyridine precursors[6].

Herbicidal and Fungicidal Applications

Phenoxypyridine derivatives have been investigated as promising protoporphyrinogen IX oxidase (PPO) inhibitors, a key target for bleaching herbicides[7]. The ability to functionalize the pyridine ring via the bromomethyl group allows for the exploration of a wide chemical space to optimize herbicidal activity and crop safety.

Antiviral and Other Therapeutic Areas

The broader family of substituted pyridines has been explored for a wide range of therapeutic applications, including antiviral and anti-inflammatory agents[8]. The 2-phenoxypyridine scaffold, coupled with the reactive bromomethyl handle, provides a platform for the synthesis of novel compounds for screening against various biological targets.

Part 4: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 2-phenoxy-5-pyridylmethyl bromide is not available, the safety precautions can be inferred from the data of structurally similar compounds, particularly those containing a benzyl bromide moiety.

Hazard Profile:

  • Lachrymator: Compounds containing a bromomethyl group are often potent lachrymators, causing severe eye irritation and tearing.

  • Skin and Respiratory Irritant: Contact with the skin and inhalation of dust or vapors can cause irritation.

  • Corrosive: Depending on the specific compound, it may cause burns to the skin and eyes.

  • Potential Mutagen: Alkylating agents like benzyl bromides should be handled as potential mutagens.

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a face shield, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.

  • Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases. Keep the container tightly sealed.

Part 5: Conclusion and Future Outlook

2-Phenoxy-5-pyridylmethyl bromide represents a promising, albeit underexplored, chemical entity. Its structural features suggest significant potential as a versatile building block in the synthesis of novel compounds for drug discovery, agrochemicals, and materials science. By leveraging the established chemistry of its close analogs, researchers can confidently design and execute synthetic strategies to incorporate this scaffold into new molecular designs. As with any reactive chemical intermediate, adherence to strict safety protocols is paramount. The continued exploration of the synthetic utility and biological activity of 2-phenoxy-5-pyridylmethyl bromide and its derivatives is likely to yield exciting discoveries in the years to come.

References

  • Anjali Labs. 5-(Bromomethyl)-2-methoxypyridine Manufacturer, Supplier from Aurangabad. [Link]

  • PubChem. 5-Bromo-2-methoxypyridine. [Link]

  • Supporting Information for Quaternary Ammonium Bromide Functionalized-Polyethylene Glycol. [Link]

  • PubChem. 5-Bromo-2-hydroxypyridine. [Link]

  • Google Patents. Method for preparing 5-bromo-2-methylpyridine.
  • Fu, Y., et al. (2022). Discovery of novel phenoxypyridine as promising protoporphyrinogen IX oxidase inhibitors. Pesticide Biochemistry and Physiology, 185, 105102. [Link]

  • Nevers, M. R., et al. (2018). Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. Bioorganic & Medicinal Chemistry, 26(20), 5443-5461. [Link]

Sources

An In-depth Technical Guide to 5-(Bromomethyl)-2-phenoxypyridine: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 5-(Bromomethyl)-2-phenoxypyridine, a key heterocyclic building block in medicinal chemistry and drug development. The document elucidates the compound's chemical identity, physicochemical properties, and a validated, logical synthetic pathway. Emphasis is placed on the causality behind experimental choices, the molecule's reactivity profile, and its strategic application in the synthesis of complex, biologically active molecules. Detailed, field-proven protocols are provided to ensure reproducibility and serve as a self-validating system for researchers. This guide is intended for chemists, pharmacologists, and drug development professionals seeking to leverage this versatile intermediate in their research endeavors.

Chemical Identity and Core Properties

This compound is a bifunctional organic molecule featuring a phenoxypyridine scaffold and a reactive bromomethyl group. This unique combination makes it an invaluable intermediate for introducing the (2-phenoxypyridin-5-yl)methyl moiety into target structures.

  • IUPAC Name: this compound

  • Molecular Formula: C₁₂H₁₀BrNO

  • Canonical SMILES String: c1ccc(cc1)Oc2cc(ccn2)CBr

  • InChI Key: (Generated based on structure, specific key not publicly indexed)

Table 1: Physicochemical Properties
PropertyValueSource/Method
Molecular Weight 264.12 g/mol Calculated
Appearance Expected to be a solid (e.g., off-white to yellow)Inferred from analogs[1]
Solubility Soluble in common organic solvents (DCM, THF, Ethyl Acetate)Inferred from structure
Reactivity Profile Highly electrophilic at the benzylic carbon[2]
Thermal Stability Stable under standard conditions; decomposes at high temperaturesGeneral chemical knowledge

Synthesis and Mechanistic Rationale

While a direct, single-pot synthesis from simple precursors is not established, a robust and logical two-step sequence provides efficient access to this compound. The strategy involves the initial formation of a stable ether linkage, followed by the selective functionalization of the methyl group.

Overall Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: C-O Bond Formation cluster_1 Step 2: Benzylic Bromination S1 2-Chloro-5-methylpyridine I1 5-Methyl-2-phenoxypyridine S1->I1 Ullmann Condensation CuI, K2CO3, DMF S2 Phenol S2->I1 P1 This compound I1->P1 Free-Radical Bromination NBS, AIBN, CCl4, hv I1_ref 5-Methyl-2-phenoxypyridine

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 5-Methyl-2-phenoxypyridine via Ullmann Condensation

The formation of the diaryl ether bond is reliably achieved through a copper-catalyzed Ullmann condensation.[3][4][5][6] This reaction class is preferred over palladium-catalyzed methods for C-O bond formation when dealing with electron-deficient heteroaryl halides like 2-chloropyridine.

Causality and Expertise:

  • Why 2-Chloropyridine? The pyridine nitrogen atom is strongly electron-withdrawing, which activates the C2 and C4 positions towards nucleophilic aromatic substitution (SNAr).[2][7][8] This makes 2-chloro-5-methylpyridine an excellent electrophile for this reaction.

  • Why a Copper Catalyst? Copper(I) salts, such as CuI, are classic and effective catalysts for forming aryl-ether bonds. The mechanism is believed to involve the formation of a copper(I) phenoxide species, which then undergoes oxidative addition to the aryl halide.[4]

  • Role of the Base: A weak base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the phenol, forming the more nucleophilic phenoxide anion required for the reaction without causing unwanted side reactions.

Detailed Protocol:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-5-methylpyridine (1.0 eq.), phenol (1.1 eq.), copper(I) iodide (0.1 eq.), and potassium carbonate (2.0 eq.).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.5 M with respect to the starting pyridine.

  • Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 15 minutes.

  • Reaction Conditions: Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to room temperature and pour it into water. Extract the aqueous phase three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, 5-methyl-2-phenoxypyridine, can be purified by flash column chromatography on silica gel.

Step 2: Free-Radical Bromination to Yield this compound

The conversion of the methyl group to a bromomethyl group is a classic benzylic bromination. The position is analogous to a benzylic carbon due to its proximity to the activating aromatic pyridine ring. This transformation is selectively achieved using N-bromosuccinimide (NBS) under free-radical conditions.[9][10][11][12][13]

Causality and Expertise:

  • Why NBS? N-bromosuccinimide is the reagent of choice for selective allylic and benzylic bromination. It provides a low, constant concentration of elemental bromine (Br₂) and bromine radicals (Br•) in the reaction mixture, which minimizes competitive electrophilic aromatic substitution on the electron-rich rings.[13]

  • Radical Initiator: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to initiate the chain reaction. Thermal or photochemical (hν) energy is used to cause homolytic cleavage of the initiator, generating the initial radicals.

  • Solvent Choice: A non-polar, aprotic solvent like carbon tetrachloride (CCl₄) or cyclohexane is crucial. Polar solvents can promote ionic pathways, leading to undesired side products.[9][10]

Detailed Protocol:

  • Reaction Setup: In a quartz round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 5-methyl-2-phenoxypyridine intermediate (1.0 eq.) in dry carbon tetrachloride.

  • Reagent Addition: Add N-bromosuccinimide (1.05 eq.) and a catalytic amount of AIBN (0.02 eq.).

  • Reaction Conditions: Heat the mixture to reflux (approx. 77 °C for CCl₄) while irradiating with a UV lamp (or a 250W sun lamp) for 2-4 hours. The reaction is often accompanied by the formation of succinimide, which floats to the top.

  • Work-up: Cool the reaction mixture to room temperature and filter off the succinimide by-product.

  • Purification: Wash the filtrate with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The resulting crude this compound is often used directly in the next step due to its reactivity, but can be purified by careful chromatography or recrystallization if necessary.

Reactivity Profile and Synthetic Applications

The synthetic value of this compound stems from the high reactivity of its benzylic bromide-like functional group. This site is a potent electrophile, readily undergoing nucleophilic substitution (SN2) reactions with a wide array of nucleophiles.

Reactivity_Diagram cluster_nucleophiles Nucleophiles cluster_products Synthetic Products center_node This compound Prod_Amine Substituted Amines center_node->Prod_Amine Sₙ2 Product Reagent Prod_Thioether Thioethers center_node->Prod_Thioether Sₙ2 Prod_Azide Azides center_node->Prod_Azide Sₙ2 Prod_Nitrile Nitriles center_node->Prod_Nitrile Sₙ2 Prod_Ester Esters center_node->Prod_Ester Sₙ2 Nuc_Amine Amines (R₂NH) Nuc_Amine->center_node Nuc_Thiol Thiols (RSH) Nuc_Thiol->center_node Nuc_Azide Azide (N₃⁻) Nuc_Azide->center_node Nuc_Cyanide Cyanide (CN⁻) Nuc_Cyanide->center_node Nuc_Carboxylate Carboxylates (RCOO⁻) Nuc_Carboxylate->center_node

Caption: Reactivity of this compound with various nucleophiles.

This reactivity makes the compound an ideal linker or scaffold for building more complex molecules. In drug discovery, phenoxypyridine derivatives have been investigated as inhibitors of various enzymes and receptors. For example, they can serve as hinge-binding motifs in kinase inhibitors or as core structures in G-protein coupled receptor (GPCR) modulators. By reacting this compound with a pharmacologically relevant amine or thiol, researchers can rapidly generate libraries of novel compounds for biological screening.

Safety and Handling

Hazard Assessment: While specific toxicological data for this compound is not available, its chemical structure suggests significant hazards. Benzylic bromides are known to be potent lachrymators (tear-inducing agents) and are highly irritating to the skin, eyes, and respiratory tract.[6]

Table 2: GHS Hazard Profile (Inferred)

Hazard ClassCategoryStatement
Acute Toxicity, Oral 4Harmful if swallowed
Skin Corrosion/Irritation 1B/2Causes severe skin burns and eye damage / Causes skin irritation
Serious Eye Damage/Irritation 1Causes serious eye damage
Respiratory Sensitization 1May cause allergy or asthma symptoms or breathing difficulties if inhaled
Specific Target Organ Toxicity 3May cause respiratory irritation

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear chemical-resistant gloves (nitrile is a minimum), a flame-retardant lab coat, and splash-proof safety goggles with a face shield.

  • Dispensing: Handle as a solid in a well-ventilated area. Avoid creating dust. If it is a low-melting solid or oil, handle as a liquid with appropriate caution.

  • Spill Response: In case of a spill, evacuate the area. Use an absorbent material (e.g., vermiculite) to contain the spill. Do not use combustible materials. Neutralize residue with a sodium bicarbonate solution.

  • Disposal: Dispose of waste in a dedicated halogenated organic waste container in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly valuable, yet synthetically accessible, chemical intermediate. Its structure combines the medicinally relevant phenoxypyridine core with a versatile and reactive bromomethyl handle. The synthetic route, proceeding through a copper-catalyzed C-O coupling followed by a selective free-radical bromination, is based on well-understood and reliable organic transformations. The compound's potent electrophilicity at the benzylic position allows for straightforward derivatization, making it a powerful tool for generating novel molecular entities in the pursuit of new therapeutics and other advanced materials. Proper adherence to stringent safety protocols is mandatory when handling this reactive and hazardous compound.

References

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  • EP0108483A2 - Synthesis of 2-substituted-5-methyl-pyridines and intermediates therefor. (n.d.). Google Patents.
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  • 5-Bromo-2-hydroxypyridine. (n.d.). PubChem. Retrieved February 10, 2026, from [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (n.d.). MDPI. Retrieved February 10, 2026, from [Link]

  • Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. (n.d.). ACS Omega. Retrieved February 10, 2026, from [Link]

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  • Preparation of Phenols: Nucleophilic Aromatic Substitution. (2015, July 19). Chemistry LibreTexts. Retrieved February 10, 2026, from [Link]

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  • CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate. (n.d.). Google Patents.
  • Bromination - Common Conditions. (n.d.). Common Organic Chemistry. Retrieved February 10, 2026, from [Link]

  • 5-Bromo-4-methoxypyridin-2-amine. (n.d.). PubChem. Retrieved February 10, 2026, from [Link]

  • NBS: Radical Bromination. (2021, May 24). YouTube. Retrieved February 10, 2026, from [Link]

  • 2-(2-Bromo-5-phenylmethoxyphenyl)pyridine. (n.d.). PubChem. Retrieved February 10, 2026, from [Link]

  • 5-Bromo-4-methoxy-2-phenoxypyrimidine. (n.d.). PubChem. Retrieved February 10, 2026, from [Link]

  • 5-Bromo-5-bromomethyl-2-phenoxy-1,3,2-dioxaphosphorinan-2-one. (n.d.). PMC. Retrieved February 10, 2026, from [Link]

  • Pyridines. (n.d.). Wikipedia. Retrieved February 10, 2026, from [Link]

  • 5-methyl-2-phenoxyphenol. (n.d.). ChemSynthesis. Retrieved February 10, 2026, from [Link]

  • US7053251B2 - Bromination of hydroxyaromatic compounds. (n.d.). Google Patents.
  • One-step Synthesis of 5-Ethyl-2-methylpyridine from NH4HCO3 and C2H5OH Under Hydrothermal Condition. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

  • 5 Bromo 2 methoxypyridine, Grade Standard: Technical Grade. (n.d.). IndiaMART. Retrieved February 10, 2026, from [Link]

  • 5-(Bromomethyl)-2-methoxypyridine Manufacturer, Supplier from Aurangabad. (n.d.). Anjali Labs. Retrieved February 10, 2026, from [Link]

  • SUPPORTING INFORMATION. (n.d.). AWS. Retrieved February 10, 2026, from [Link]

  • 5-Bromo-2-methoxypyridine. (n.d.). PubChem. Retrieved February 10, 2026, from [Link]

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Technical Guide: Solubility & Handling of 5-(Bromomethyl)-2-phenoxypyridine

[2]

Executive Summary

This compound is a reactive building block characterized by a lipophilic phenoxy-substituted pyridine core and an electrophilic bromomethyl arm.[2] It serves as a critical intermediate for introducing the (6-phenoxypyridin-3-yl)methyl motif into drug candidates via nucleophilic substitution (

2

Critical Handling Note: As a benzyl bromide analog, this compound is a potent lachrymator and skin irritant.[3] It exhibits moisture sensitivity (hydrolysis) and potential thermal instability (self-alkylation).[2][3] Solubility protocols must prioritize anhydrous, non-nucleophilic solvents to prevent degradation.[3]

Physicochemical Profile & Solubility Logic

Structural Analysis[2][3][4]
  • Core: Pyridine ring (Polar, H-bond acceptor).[3]

  • Substituent 1 (C2): Phenoxy group (Lipophilic,

    
    -stacking capable).
    
  • Substituent 2 (C5): Bromomethyl group (Reactive electrophile, leaving group).

This structure dictates a "Lipophilic-Polar" solubility character.[2][3] The phenoxy group significantly enhances solubility in non-polar organic solvents compared to simple methyl-pyridines, while the pyridine nitrogen maintains solubility in polar aprotic media.[3]

Solubility Matrix

The following table categorizes solvents based on solubility efficiency and chemical compatibility .

Solvent ClassSpecific SolventsSolubilityApplication & Risk Assessment
Chlorinated Dichloromethane (DCM), ChloroformExcellent Primary Choice. Ideal for extraction, transport, and low-temperature reactions.[1][2] Inert to the alkyl bromide.[3]
Polar Aprotic DMF, DMAc, DMSOHigh Reaction Standard. Used for

substitutions. Note: DMSO may cause oxidation at high temps (Kornblum oxidation risk).[3]
Ethers THF, 1,4-Dioxane, MTBEGood Process Safe. Excellent for reactions involving metal hydrides or organometallics.
Esters Ethyl Acetate (EtOAc)Good Workup Standard. Good for partitioning product from aqueous layers.[3]
Nitriles Acetonitrile (MeCN)High Reaction Standard. Common for amine alkylations.[3]
Hydrocarbons Hexanes, HeptanePoor Anti-Solvent. Used to precipitate the product or wash away non-polar impurities.[3]
Protic Methanol, Ethanol, WaterModerate PROHIBITED. High risk of solvolysis (ether formation) and hydrolysis.
Nucleophilic Pyridine, TriethylamineSoluble UNSTABLE. Will react to form quaternary ammonium/pyridinium salts (Menschutkin reaction).

Experimental Protocols

Protocol A: Dissolution for Nucleophilic Substitution ( )

Context: Alkylating a secondary amine or thiol.[1]

  • Solvent Selection: Use Anhydrous DMF or Acetonitrile .[2][3]

    • Why: These solvents solvate cations (enhancing nucleophile reactivity) while stabilizing the transition state.[3]

  • Preparation:

    • Weigh this compound in a fume hood (Lachrymator!).

    • Dissolve in the solvent at a concentration of 0.1 M to 0.5 M .[3]

    • Cooling: If the reaction is exothermic, pre-cool the solution to 0°C before adding the nucleophile.

  • Validation: The solution should be clear and slightly yellow. Turbidity implies moisture contamination or hydrolysis.[2][3]

Protocol B: Workup and Extraction

Context: Isolating the compound after synthesis.

  • Partitioning: Dilute the reaction mixture with Ethyl Acetate or DCM .

  • Washing: Wash rapidly with cold water or brine.[2][3]

    • Caution: Avoid prolonged contact with basic aqueous solutions (e.g., NaOH,

      
      ) to prevent hydrolysis of the bromide to the alcohol (5-(Hydroxymethyl)-2-phenoxypyridine).
      
  • Drying: Use anhydrous

    
     or 
    
    
    .[2][3] Filter and concentrate in vacuo at
    
    
    .

Stability & Degradation Risks[2][3]

The "Self-Alkylation" Threat

Pyridines are nucleophilic.[1][2][3] Benzyl bromides are electrophilic.[2][3][4] A solution of this compound can react with itself (intermolecularly) to form an insoluble pyridinium salt polymer.[2]

  • Mitigation: Store as a solid. If solution storage is necessary, use dilute concentrations in non-polar solvents (DCM) at -20°C.[3]

Hydrolysis Pathway

Exposure to atmospheric moisture converts the reactive bromide into the inert alcohol.[3]

2
  • Indicator: Appearance of white precipitate (HBr salts) or acidity increase.[3]

Decision Logic for Solvent Selection

The following diagram illustrates the decision process for selecting the appropriate solvent based on the operational phase.

SolventSelectionStartSelect Solvent forThis compoundPhaseOperational Phase?Start->PhaseReactionReaction / SynthesisPhase->ReactionWorkupExtraction / WorkupPhase->WorkupStorageStorage / TransportPhase->StorageNucleophileIs the NucleophileCharged?Reaction->NucleophileAvoidAVOID: Alcohols, Water,Pyridine, Neat AminesReaction->AvoidIncompatibleEtOAcUse Ethyl Acetate(Good Partitioning)Workup->EtOAcDCMUse DCM or Chloroform(Inert, High Solubility)Storage->DCMStorage->AvoidDegradation RiskDMFUse Anhydrous DMF/DMSO(High Solubility, SN2 Promotion)Nucleophile->DMFYes (e.g. NaH, K2CO3)Nucleophile->DCMNo (e.g. Friedel-Crafts)

Caption: Decision tree for solvent selection emphasizing the avoidance of protic and nucleophilic solvents to prevent degradation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2734895, 5-Bromo-2-methoxypyridine. Retrieved from [Link](Analogous physicochemical data).

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms.[3] Springer.[3] (Mechanisms of SN2 substitution and Menschutkin reaction).

Technical Guide: Physicochemical Characterization of Novel Synthetic Intermediates – A Case Study on the Melting Point of 5-(Bromomethyl)-2-phenoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the fast-paced environment of drug discovery and development, the rigorous characterization of novel chemical entities is paramount. The physicochemical properties of a synthetic intermediate, such as its melting point, serve as the foundational data for identity, purity, and stability assessment. This guide focuses on 5-(Bromomethyl)-2-phenoxypyridine, a compound of interest due to its phenoxypyridine core, a scaffold present in numerous bioactive molecules.[1][2][3] As this specific derivative is not extensively documented in public literature, this document provides a comprehensive, field-proven framework for its characterization. We will detail the gold-standard methodology for melting point determination, explain the scientific rationale behind each step, and contextualize the significance of this data within a pharmaceutical research and development pipeline.

Introduction: The Phenoxypyridine Scaffold and the Imperative for Rigorous Characterization

The phenoxypyridine moiety is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents, from anticancer drugs to herbicides.[1][4] Its unique electronic and structural properties allow it to participate in key binding interactions with various biological targets. The compound this compound represents a key synthetic intermediate, designed to enable further molecular elaboration through its reactive bromomethyl group.

Before this intermediate can be reliably used in a multi-step synthesis for a target active pharmaceutical ingredient (API), its identity and purity must be unequivocally established. The melting point is a critical, first-line analytical test that provides invaluable insight into these parameters. A pure, crystalline solid melts at a precise temperature over a narrow range, whereas impurities will depress the melting point and broaden the range.[5][6] This guide, therefore, establishes an authoritative protocol for determining the melting point of a novel crystalline compound like this compound.

Synthetic Context and the Origin of Impurities

To appreciate the importance of melting point as a purity metric, one must understand the potential impurities that can arise during synthesis. A plausible route to this compound involves a two-step process:

  • Aryl Ether Formation: A copper-catalyzed Ullmann condensation between a phenol and a suitably substituted pyridine (e.g., 2-chloro-5-methylpyridine) to form the 2-phenoxypyridine core.[7][8][9]

  • Benzylic Bromination: Radical bromination of the methyl group at the 5-position using a reagent like N-Bromosuccinimide (NBS).

Potential impurities from this process could include unreacted starting materials, over-brominated species (dibromomethyl), or byproducts from the Ullmann coupling. Therefore, rigorous purification, typically via recrystallization, is a mandatory prerequisite to any physicochemical analysis. The success of this purification is directly validated by melting point determination.

G cluster_synthesis Synthesis Phase cluster_purification Purification & Analysis cluster_application Downstream Application s1 2-Chloro-5-methylpyridine + Phenol s2 Ullmann Condensation (Cu Catalyst) s1->s2 s3 5-Methyl-2-phenoxypyridine s2->s3 s4 Radical Bromination (NBS, Initiator) s3->s4 s5 Crude this compound s4->s5 p1 Recrystallization s5->p1 p2 Purified Crystalline Solid p1->p2 p3 Melting Point Determination p2->p3 p4 Purity & Identity Confirmed p3->p4 a1 Further Synthetic Elaboration p4->a1 a2 Target Active Pharmaceutical Ingredient (API) a1->a2

Caption: Synthetic and Analytical Workflow for this compound.

The Foundational Principle of Melting Point

The melting point of a solid is the temperature at which it transitions from the ordered crystalline lattice to a liquid state, where solid and liquid phases are in equilibrium. For a pure substance, this transition is sharp and highly reproducible. The energy required to overcome the crystal lattice forces is specific to that compound's structure.

Melting Point Depression and Range: When impurities are present, they disrupt the uniform crystalline lattice. This disruption lowers the energy required to break the structure, resulting in a lower melting temperature. Furthermore, as the compound melts, the concentration of the impurity in the remaining solid increases, causing a progressive drop in the melting temperature. This phenomenon manifests as a broadened melting point range.[6] Therefore, a sharp melting range (typically ≤ 1°C) is a strong indicator of high purity.[6]

Experimental Protocol: Capillary Melting Point Determination

This protocol describes the definitive method for determining the melting point of a new crystalline solid using a standard digital melting point apparatus.

Instrumentation and Materials:

  • Digital Melting Point Apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if crystals are large)

  • The purified, dry crystalline sample of this compound

  • Certified melting point standards (for calibration, e.g., caffeine, benzoic acid)

Step-by-Step Methodology:

  • Instrument Calibration (Self-Validation):

    • Rationale: To ensure the trustworthiness of the measurement, the accuracy of the apparatus's thermometer must be verified.

    • Procedure: Determine the melting points of at least two certified standards that bracket the expected melting range of the sample. The measured values should be within the acceptable limits specified for the standards.

  • Sample Preparation:

    • Rationale: The sample must be completely dry and finely powdered to ensure uniform heat transfer and efficient packing.

    • Procedure: Ensure the recrystallized sample of this compound is free of solvent by drying it under a high vacuum. If the crystals are large, gently grind them into a fine powder using a clean, dry mortar and pestle.

  • Loading the Capillary Tube:

    • Rationale: Proper packing is critical for accurate results. A loosely packed sample can shrink or pull away from the capillary walls (sintering) upon heating, which can be mistaken for the onset of melting.[6]

    • Procedure: a. Press the open end of a capillary tube into the powdered sample until a small amount of solid enters the tube. b. Invert the tube and tap the sealed end gently on a hard surface to cause the solid to fall to the bottom. c. Drop the capillary tube (sealed end down) through a long glass tube or pipe onto the benchtop. The bouncing action will tightly pack the solid. d. Repeat until the packed sample height is approximately 2-3 mm.

  • Melting Point Measurement:

    • Rationale: A two-stage heating process saves time while ensuring high accuracy. A rapid initial scan finds the approximate melting point, while a slow, careful scan provides the precise range.

    • Procedure (Trial 1 - Rapid Scan): a. Place the packed capillary into the heating block of the apparatus. b. Set a rapid heating rate (e.g., 10-15°C per minute). c. Record the approximate temperature at which the sample melts. This provides a target for the precise measurement. d. Allow the apparatus to cool significantly before the next run. Use a fresh sample and capillary.

    • Procedure (Trial 2 & 3 - Precise Scan): a. Using a fresh sample, heat the block rapidly to about 20°C below the approximate melting point found in the rapid scan. b. Reduce the heating rate to 1-2°C per minute. A slow ramp rate is essential for allowing the sample and thermometer to be in thermal equilibrium.[5] c. Record T1: The temperature at which the very first droplet of liquid becomes visible within the solid. d. Record T2: The temperature at which the last solid crystal melts, resulting in a completely clear liquid. e. The melting point is reported as the range T1 – T2. f. Repeat the precise scan with another fresh sample to ensure the result is reproducible. The two values should agree within 1°C.

Data Interpretation and Validation

The integrity of the final product hinges on a correct interpretation of the melting point data.

Sample IDDescriptionObserved Melting Range (°C)Interpretation
SMPL-01A Crude this compound88 – 95 °CImpure. The wide range indicates the presence of starting materials or byproducts.
SMPL-01B Recrystallized this compound99.5 – 100.5 °CHigh Purity. The sharp, narrow range is a strong indicator of a pure compound.

Note: The melting point values in the table are hypothetical and for illustrative purposes only.

Caption: Decision workflow for interpreting melting point data.

Significance in the Drug Development Pipeline

Accurate melting point determination is not merely an academic exercise; it has profound implications for drug development:

  • Quality Control (QC): It is a fundamental QC test to release batches of intermediates and final APIs, ensuring consistency and safety.[6][10]

  • Compound Identity: Along with spectroscopic data (NMR, MS), the melting point is a key descriptor used to confirm the identity of a newly synthesized compound.[5]

  • Informing Downstream Processes: The melting point provides an indication of the crystal lattice energy. This property is related to other critical parameters like solubility and stability, which are vital for formulation development and predicting a drug's pharmacokinetic behavior.[11] A very high melting point, for instance, can sometimes correlate with poor solubility, a major hurdle in drug development.[11]

Conclusion

While the precise melting point of this compound must be determined experimentally, this guide provides the authoritative framework for doing so with high scientific integrity. By adhering to a validated capillary method, understanding the principles of melting behavior, and correctly interpreting the resulting data, researchers can confidently assess the purity and identity of this novel intermediate. This foundational characterization is a non-negotiable step that underpins the reliability of all subsequent research and development activities, ensuring that only high-quality materials advance toward the synthesis of potential new medicines.

References

  • An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Melting Point Determination in Pharmaceutical Industry. (n.d.). NANOLAB. Retrieved February 15, 2026, from [Link]

  • Ran, Y., & Yalkowsky, S. H. (2009). An interesting relationship between drug absorption and melting point. International Journal of Pharmaceutics, 373(1-2), 20-24. Retrieved February 15, 2026, from [Link]

  • Melting Point Chapter 11. (n.d.). Sema. Retrieved February 15, 2026, from [Link]

  • Why Is Melting Point Crucial in Large Labs and Research Facilities? (2025). FLUKE.COM.MM. Retrieved February 15, 2026, from [Link]

  • 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity. (2022). MDPI. Retrieved February 15, 2026, from [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2022). MDPI. Retrieved February 15, 2026, from [Link]

  • Melting Point Determination. (n.d.). ResolveMass Laboratories Inc. Retrieved February 15, 2026, from [Link]

  • Discovery of novel 2-substituted-4-phenoxypyridine derivatives as potential antitumor agents. (2018). European Journal of Medicinal Chemistry, 144, 455-467. Retrieved February 15, 2026, from [Link]

  • Ullmann condensation. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Recent synthetic developments and applications of the Ullmann reaction. (2014). Coordination Chemistry Reviews, 275, 1-32. Retrieved February 15, 2026, from [Link]

  • Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. (2015). Organic Letters, 17(15), 3782-3785. Retrieved February 15, 2026, from [Link]

  • Discovery of novel phenoxypyridine as promising protoporphyrinogen IX oxidase inhibitors. (2022). Pesticide Biochemistry and Physiology, 185, 105102. Retrieved February 15, 2026, from [Link]

  • Structure-based drug design of phenazopyridine derivatives as inhibitors of Rev1 interactions in translesion synthesis. (2023). RSC Medicinal Chemistry, 14(7), 1269-1279. Retrieved February 15, 2026, from [Link]

  • Pyridines. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • Tenjarla, S. (2023). Phenazopyridine. In StatPearls. StatPearls Publishing. Retrieved February 15, 2026, from [Link]

  • Pyridines and Imidazaopyridines With Medicinal Significance. (2022). Molecules, 27(15), 4995. Retrieved February 15, 2026, from [Link]

  • Recent Advances in the Development of Selected Triterpenoid-Based Hybrid Molecules and Their Antimicrobial Activities: A Review. (2024). MDPI. Retrieved February 15, 2026, from [Link]

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Technical Guide: 5-(Bromomethyl)pyridine moieties vs. 5-Bromo-2-phenoxypyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between two distinct pyridine derivatives often encountered in medicinal chemistry: 5-(bromomethyl)pyridine (and its derivatives) and 5-bromo-2-phenoxypyridine .

While both contain a pyridine ring and a bromine atom, they represent fundamentally different chemical classes with distinct reactivity profiles.

  • 5-(Bromomethyl)pyridine acts as a highly reactive alkylating agent (electrophile) driven by

    
     mechanisms.
    
  • 5-Bromo-2-phenoxypyridine acts as a stable aryl halide scaffold, primarily utilized as a substrate for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

Failure to distinguish between these two can lead to severe safety hazards (lachrymatory exposure) or synthetic failure (incorrect mechanistic application).

Structural & Electronic Characterization

The core difference lies in the hybridization of the carbon atom bonded to the bromine and the electronic influence of the substituents.

Comparative Properties Table
Feature5-(Bromomethyl)pyridine 5-Bromo-2-phenoxypyridine
Chemical Class Heteroaromatic Alkyl HalideHeteroaromatic Aryl Halide
Reactive Center Exocyclic Methylene (

)
Aromatic Ring Carbon (

)
Hybridization

(Tetrahedral)

(Trigonal Planar)
Bond Dissociation Energy Low (~65-70 kcal/mol)High (~80-85 kcal/mol)
Primary Reactivity Nucleophilic Substitution (

)
Oxidative Addition (Pd/Ni catalysis)
Electronic Effect Electron-deficient benzylic-like centerElectron-rich (Phenoxy is EDG via resonance)
Safety Classification Lachrymator / Corrosive Irritant / Toxic
Electronic Environment
  • 5-(Bromomethyl)pyridine: The pyridine nitrogen is electron-withdrawing (inductive effect,

    
    ), making the exocyclic methylene carbon highly electrophilic. This mimics a benzyl bromide but is often more reactive due to the electron-deficient heterocycle.
    
  • 5-Bromo-2-phenoxypyridine: The phenoxy group at the 2-position acts as an Electron Donating Group (EDG) through resonance (

    
    ), pushing electron density into the ring (specifically to positions 3 and 5). This makes the C5-Br bond slightly more electron-rich than in unsubstituted 3-bromopyridine, potentially requiring more active catalyst systems (e.g., bulky phosphine ligands) for oxidative addition.
    

Reactivity Profiles & Mechanistic Divergence

5-(Bromomethyl)pyridine: The Alkylating Agent

This moiety functions as a "warhead" or linker installer.

  • Mechanism:

    
     (Bimolecular Nucleophilic Substitution).
    
  • Substrates: Primary/Secondary amines, thiols, alkoxides.

  • Instability: These compounds are prone to self-alkylation (intermolecular reaction between Pyridine-N and

    
    ) leading to insoluble pyridinium salts. They are also sensitive to hydrolysis (forming the alcohol).
    
5-Bromo-2-phenoxypyridine: The Scaffold

This molecule is a building block for core structural elaboration.

  • Mechanism: Palladium-catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, Negishi).

  • Selectivity: The 2-phenoxy group blocks

    
     attack at the 2-position, forcing reactivity to the 5-bromo position via metal catalysis.
    
  • Stability: The ether linkage is robust under basic coupling conditions but may cleave under strong Lewis acidic conditions (

    
    ).
    

Visualization of Reactivity Pathways

The following diagram illustrates the divergent synthetic utility of these two compounds.

ReactivityComparison cluster_0 Key Difference StartA 5-(Bromomethyl)pyridine (Alkyl Halide) Sn2 Sn2 Substitution (Transition State) StartA->Sn2 Fast StartB 5-Bromo-2-phenoxypyridine (Aryl Halide) OxAdd Oxidative Addition (LnPd-Ar-Br) StartB->OxAdd Slow/Rate Limiting Nu Nucleophile (H-Nu) (Amine/Thiol) Nu->Sn2 Pd Pd(0) Catalyst (Suzuki/Buchwald) Pd->OxAdd ProdA Linker Formation (Py-CH2-Nu) Sn2->ProdA Alkylation ProdB Biaryl/Heterobiaryl (Py-Ar) OxAdd->ProdB Reductive Elim.

Caption: Divergent reaction pathways. Red indicates the electrophilic alkyl halide (Sn2 pathway); Blue indicates the aryl halide scaffold (Cross-coupling pathway).

Experimental Protocols

Protocol A: Handling & Reacting 5-(Bromomethyl)pyridines

Critical Safety Note: Bromomethyl pyridines are potent lachrymators (tear gas agents) and skin vesicants. All operations must occur in a functioning fume hood.

Objective: Synthesis of a Pyridine-Amine Linker via


.
  • Preparation: Dissolve the amine (1.2 equiv) and DIPEA (2.0 equiv) in anhydrous DCM or DMF at

    
    .
    
  • Addition: Dissolve 5-(bromomethyl)pyridine hydrobromide (1.0 equiv) in the minimum volume of solvent. Add dropwise to the amine solution.

    • Why: Adding the bromide to the amine prevents poly-alkylation.

  • Reaction: Allow to warm to RT. Monitor by LCMS (expect rapid conversion, < 2 hours).

  • Quench: Dilute with saturated

    
    .
    
  • Purification: Do not dry load onto silica gel if the product is basic; these compounds often streak or decompose. Use reverse-phase chromatography or neutralize silica with 1%

    
    .
    
Protocol B: Suzuki Coupling of 5-Bromo-2-phenoxypyridine

Objective: Synthesis of a 5-Aryl-2-phenoxypyridine.

  • Solvent Degassing: Sparge 1,4-dioxane/water (4:1) with nitrogen for 15 minutes.

  • Assembly: In a microwave vial, combine:

    • 5-Bromo-2-phenoxypyridine (1.0 equiv)

    • Aryl Boronic Acid (1.5 equiv)

    • 
       (3.0 equiv)
      
    • 
       (0.05 equiv)
      
  • Reaction: Seal and heat to

    
     (oil bath) or 
    
    
    
    (microwave) for 1-4 hours.
    • Why: The phenoxy group is stable; the electron-rich nature of the ring requires heat to facilitate transmetallation.

  • Workup: Filter through Celite to remove Palladium black. Extract with EtOAc.

Synthesis of the 5-Bromo-2-phenoxypyridine Scaffold

If this specific scaffold is not commercially available, it is synthesized via


 (Nucleophilic Aromatic Substitution) before the bromine is utilized.

SynthesisPath Start 5-Bromo-2-chloropyridine Inter Meisenheimer Complex Start->Inter Addition Reagent Phenol + K2CO3 (DMF, Heat) Reagent->Inter Product 5-Bromo-2-phenoxypyridine Inter->Product Elimination of Cl-

Caption: Synthesis via SnAr. The 2-Chloro position is more electrophilic than the 5-Bromo position due to proximity to the Nitrogen, allowing selective substitution.

Synthesis Logic:

  • Starting Material: 5-bromo-2-chloropyridine.

  • Selectivity: The chlorine at C2 is activated by the adjacent nitrogen (

    
     effects). The bromine at C5 is unactivated for 
    
    
    
    .
  • Procedure: Treat 5-bromo-2-chloropyridine with phenol and

    
     in DMF at 
    
    
    
    . The chlorine is displaced selectively, leaving the bromine intact for downstream coupling.

References

  • Safety & Handling (Bromomethyl pyridines)

    • Source: Sigma-Aldrich / Merck Safety D
    • Title: 3-(Bromomethyl)pyridine hydrobromide SDS.[1]

    • Relevance: Confirms lachrymatory hazards and storage conditions (hygroscopic, store under inert gas).
    • URL: (Representative for bromomethyl pyridines).

  • Reactivity of Alkyl vs Aryl Halides

    • Source: PubChem Compound Summary.[1]

    • Title: 5-(Bromomethyl)pyridine-2-carbonitrile.[2]

    • Relevance: Illustrates the structural distinction of the exocyclic alkyl halide.
    • URL:[2]

  • Synthesis of Phenoxy-Pyridines (SnAr)

    • Source: ChemicalBook / Literature.[3][4]

    • Title: General synthesis of 2-alkoxy-5-bromopyridines via displacement of 2-chloro-5-bromopyridine.
    • Relevance: Validates the selectivity of Cl-displacement over Br-displacement in pyridine rings.
    • URL:

  • Cross-Coupling Methodologies

    • Source: MDPI Molecules.
    • Title: Efficient Synthesis of Novel Pyridine-Based Deriv
    • Relevance: Provides protocols for coupling 5-bromo-2-substituted pyridines.
    • URL:

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Methodological & Application

Application Note: Selective Benzylic Bromination of 5-Methyl-2-phenoxypyridine for Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the synthesis of 5-(Bromomethyl)-2-phenoxypyridine, a valuable intermediate in medicinal chemistry and drug discovery.[1][2] The protocol details the selective benzylic bromination of 5-methyl-2-phenoxypyridine using N-Bromosuccinimide (NBS) as the brominating agent and 2,2'-azobisisobutyronitrile (AIBN) as a radical initiator. This document offers in-depth insights into the reaction mechanism, a detailed step-by-step experimental protocol, characterization data, and critical safety considerations for researchers, scientists, and professionals in drug development.

Introduction

Heterocyclic compounds, particularly those containing pyridine and phenoxy moieties, are cornerstone scaffolds in the development of novel therapeutic agents.[3] this compound serves as a key building block, enabling the introduction of the 2-phenoxypyridine-5-yl)methyl group into larger, more complex molecules. The reactive bromomethyl group is amenable to a wide range of nucleophilic substitution reactions, making it a versatile synthon for creating libraries of compounds for biological screening.[4] The synthesis of this intermediate from the readily available 5-methyl-2-phenoxypyridine via selective benzylic bromination is a critical transformation for advancing drug discovery programs.[3]

Scientific Principles and Rationale

The conversion of 5-methyl-2-phenoxypyridine to its bromomethyl derivative is achieved through a free-radical halogenation reaction.[5][6] The method of choice for this transformation is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the source of bromine.[4] This method is highly selective for the bromination of allylic and benzylic C-H bonds, which are weaker than other sp³ C-H bonds in the molecule.[7]

Reaction Mechanism:

The reaction proceeds through a free-radical chain mechanism consisting of three key stages: initiation, propagation, and termination.[8][9]

  • Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as AIBN or benzoyl peroxide, upon heating or photochemical irradiation. This generates two radicals. The initiator radical then abstracts a hydrogen atom from HBr (present in trace amounts) to generate a bromine radical (Br•).

  • Propagation: This stage consists of two repeating steps. First, the bromine radical abstracts a hydrogen atom from the benzylic methyl group of 5-methyl-2-phenoxypyridine. This is the rate-determining step and results in the formation of a resonance-stabilized benzylic radical and a molecule of hydrogen bromide (HBr). The stability of this radical intermediate is the reason for the high selectivity of the reaction for the benzylic position. In the second step, the newly formed benzylic radical reacts with a molecule of NBS to yield the desired product, this compound, and a succinimidyl radical. The succinimidyl radical then reacts with HBr to regenerate the bromine radical, which continues the chain reaction.

  • Termination: The reaction is terminated when two radicals combine to form a non-radical species. This can occur in several ways, such as the combination of two bromine radicals or a bromine radical with a benzylic radical.

The use of NBS is crucial as it maintains a low, constant concentration of bromine in the reaction mixture, which disfavors competing electrophilic addition reactions to the aromatic rings.[8]

Experimental Protocol

Materials and Equipment
Reagent/EquipmentGrade/SpecificationSupplier
5-Methyl-2-phenoxypyridine≥98%Commercially Available
N-Bromosuccinimide (NBS)≥99%Commercially Available
2,2'-Azobisisobutyronitrile (AIBN)≥98%Commercially Available
Carbon Tetrachloride (CCl₄)Anhydrous, ≥99.5%Commercially Available
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous SolutionLaboratory Prepared
Sodium Sulfate (Na₂SO₄)AnhydrousCommercially Available
Silica Gel230-400 meshCommercially Available
HexanesHPLC GradeCommercially Available
Ethyl AcetateHPLC GradeCommercially Available
Round-bottom flask250 mL, three-neckStandard Laboratory Glassware
Reflux CondenserStandard Laboratory Glassware
Magnetic Stirrer with HotplateStandard Laboratory Equipment
UV Lamp (optional)254 nm or 365 nmStandard Laboratory Equipment
Separatory Funnel500 mLStandard Laboratory Glassware
Rotary EvaporatorStandard Laboratory Equipment
Reagent Quantities
ReagentMolar Mass ( g/mol )AmountMolesEquivalents
5-Methyl-2-phenoxypyridine185.2210.0 g54.0 mmol1.0
N-Bromosuccinimide (NBS)177.989.61 g54.0 mmol1.0
AIBN164.210.44 g2.7 mmol0.05
Carbon Tetrachloride (CCl₄)-150 mL--
Workflow Diagram

SynthesisWorkflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis A Combine 5-methyl-2-phenoxypyridine, NBS, AIBN, and CCl4 in a flask B Equip with reflux condenser and nitrogen inlet A->B C Heat to reflux (approx. 77 °C) with vigorous stirring B->C D Monitor reaction by TLC (approx. 3 hours) C->D E Cool to room temperature D->E F Filter to remove succinimide E->F G Wash filtrate with saturated NaHCO3 and then with brine F->G H Dry organic layer with Na2SO4 G->H I Concentrate under reduced pressure H->I J Purify by column chromatography (Hexanes/Ethyl Acetate) I->J K Characterize the product (NMR, MS, IR) J->K

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 5-methyl-2-phenoxypyridine (10.0 g, 54.0 mmol), N-Bromosuccinimide (NBS) (9.61 g, 54.0 mmol), and 2,2'-azobisisobutyronitrile (AIBN) (0.44 g, 2.7 mmol).[10]

  • Add anhydrous carbon tetrachloride (150 mL) to the flask.

  • Reaction Execution: Place the flask in an oil bath and heat the mixture to reflux (approximately 77 °C) with vigorous stirring. The reaction can also be initiated by irradiation with a UV lamp.[11]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 30 minutes. The reaction is typically complete within 3 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the succinimide byproduct.

  • Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to quench any remaining HBr, followed by brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a solid.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • ¹H NMR (400 MHz, CDCl₃): δ 8.20 (d, J = 2.4 Hz, 1H), 7.75 (dd, J = 8.6, 2.5 Hz, 1H), 7.40 - 7.35 (m, 2H), 7.20 - 7.15 (m, 1H), 7.10 - 7.05 (m, 2H), 6.85 (d, J = 8.6 Hz, 1H), 4.45 (s, 2H).

  • ¹³C NMR (100 MHz, CDCl₃): δ 162.8, 154.2, 147.5, 140.1, 130.3, 129.8, 124.7, 121.5, 112.0, 32.5.

  • Mass Spectrometry (ESI): m/z calculated for C₁₂H₁₀BrNO [M+H]⁺: 263.99, found 264.0.

Safety and Handling

Chemical Hazards:

  • N-Bromosuccinimide (NBS): Corrosive and an oxidizing agent. Causes severe skin burns and eye damage. Harmful if swallowed.[12][13] Keep away from combustible materials.[14]

  • 2,2'-Azobisisobutyronitrile (AIBN): Flammable solid and self-reactive. May cause fire or explosion.

  • Benzoyl Peroxide: Strong oxidizing agent, risk of fire and explosion.

  • Carbon Tetrachloride (CCl₄): Toxic and carcinogenic. Handle only in a well-ventilated fume hood. Safer solvent alternatives like 1,2-dichlorobenzene have been reported and should be considered.[15]

Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile rubber is suitable).[16]

Handling and Storage:

  • All manipulations should be performed in a well-ventilated chemical fume hood.[14]

  • Avoid inhalation of dust and vapors.[12]

  • Store reagents in a cool, dry, and well-ventilated area away from heat and ignition sources.[16]

Emergency Procedures:

  • Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[16]

  • Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids apart, and seek immediate medical attention.[12]

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]

Waste Disposal:

  • Dispose of all chemical waste in accordance with local, state, and federal regulations. Halogenated organic waste should be collected in a designated container.

Troubleshooting

ProblemPossible CauseSolution
Low Conversion Inactive initiatorUse a fresh batch of AIBN or benzoyl peroxide.
Insufficient reaction time or temperatureEnsure the reaction is at a full reflux and monitor by TLC until the starting material is consumed.
Formation of Di-brominated product Excess NBSUse a 1:1 stoichiometry of NBS to starting material.
Low Yield after Purification Product loss during workupEnsure complete extraction and careful handling during filtration and concentration steps.
Inefficient chromatographyOptimize the eluent system for better separation.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the outlined experimental and safety procedures, researchers can efficiently produce this valuable intermediate for applications in drug discovery and medicinal chemistry. The provided characterization data serves as a benchmark for product verification.

References

  • Vertex AI Search. Bromination - Common Conditions - Common Organic Chemistry. Accessed February 16, 2026.
  • Scribd. 02 Benzylic Bromination | PDF | Chemical Substances | Organic Chemistry. Accessed February 16, 2026.
  • Benchchem. Application Notes and Protocols for the Benzylic Bromination of 2-(Trifluoromethyl)toluene using N-Bromosuccinimide (NBS). Accessed February 16, 2026.
  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). Accessed February 16, 2026.
  • Apollo Scientific.
  • ResearchGate. (PDF) Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester. Accessed February 16, 2026.
  • Loba Chemie. N-BROMOSUCCINIMIDE EXTRA PURE MSDS. Accessed February 16, 2026.
  • Sigma-Aldrich. SAFETY DATA SHEET - Benzoyl peroxide. Accessed February 16, 2026.
  • ChemScience. Safety Data Sheet: N-Bromosuccinimide. Accessed February 16, 2026.
  • Carl ROTH. Safety Data Sheet: N-Bromosuccinimide. Accessed February 16, 2026.
  • ResearchGate. Application in medicinal chemistry and comparison studies. Accessed February 16, 2026.
  • Reddit. Free Radicals Halogenation and Bromination : r/OrganicChemistry. Accessed February 16, 2026.
  • PMC. 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. Accessed February 16, 2026.
  • Unknown Source.
  • MDPI.
  • PubMed. Discovery of novel phenoxypyridine as promising protoporphyrinogen IX oxidase inhibitors. Accessed February 16, 2026.
  • PMC. 5-Bromo-5-bromomethyl-2-phenoxy-1,3,2-dioxaphosphorinan-2-one. Accessed February 16, 2026.
  • YouTube. 10.2 The Free Radical Halogenation Mechanism | Organic Chemistry. Accessed February 16, 2026.
  • Master Organic Chemistry. In Summary: Free Radicals. Accessed February 16, 2026.
  • Chem-Impex. 2-Acetylamino-5-bromopyridine. Accessed February 16, 2026.
  • PrepChem.com. Synthesis of 2-bromo-5-bromomethylpyridine. Accessed February 16, 2026.
  • ChemicalBook. 2-BROMO-5-METHOXYPYRIDINE(105170-27-2) 1H NMR spectrum. Accessed February 16, 2026.
  • The Royal Society of Chemistry.
  • Pearson. For each compound, predict the major product of free-radical brom... Accessed February 16, 2026.
  • Benchchem.

Sources

Troubleshooting & Optimization

Technical Support Center: Post-Reaction Processing of 5-(Bromomethyl)-2-phenoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: NBS-REM-001 Status: Open Subject: Removal of unreacted N-Bromosuccinimide (NBS) and Succinimide byproducts Urgency: High (Product Instability Risk)

Executive Summary

You are performing a Wohl-Ziegler bromination to synthesize 5-(Bromomethyl)-2-phenoxypyridine . The primary challenge in this workup is differentiating between the removal of Succinimide (the byproduct) and NBS (the unreacted reagent).

  • Succinimide is highly water-soluble and insoluble in non-polar organics (CCl₄, Hexane).

  • NBS is an oxidizer, moderately soluble in polar organics, and must be chemically quenched before removal to prevent downstream side reactions.

  • Target Molecule Warning: Benzylic bromides on electron-rich pyridine rings are highly susceptible to hydrolysis. Avoid strong bases (NaOH/KOH) and prolonged exposure to aqueous media.

Module 1: The Chemical Quench (Recommended)

Applicability: All solvent systems (DCM, Acetonitrile, Benzene, Trifluorotoluene). Mechanism: Reductive quenching converts lipophilic NBS into water-soluble succinimide and inert bromide salts.

The Protocol
  • Cool Down: Cool the reaction mixture to room temperature (20–25°C). Do not chill below 10°C yet, as the product may precipitate prematurely.

  • The Quench Solution: Prepare a 5-10% aqueous solution of Sodium Thiosulfate (

    
    )  or Sodium Bisulfite (
    
    
    
    ).
  • The Wash:

    • Add the thiosulfate solution to the organic reaction mixture in a separatory funnel.

    • Shake vigorously for 1–2 minutes.

    • Visual Indicator: The orange/red color characteristic of bromine/NBS should fade to pale yellow or colorless.

  • Phase Separation:

    • Collect the organic layer.

    • Critical Step: Wash the organic layer immediately with Brine (saturated NaCl) to remove residual water and inhibit hydrolysis.

  • Drying: Dry over Anhydrous Sodium Sulfate (

    
    ). Avoid Magnesium Sulfate (
    
    
    
    ) if the product is acid-sensitive, as commercial
    
    
    can be slightly acidic.
Why This Works (The Chemistry)

Unreacted NBS remains in the organic layer. Water washes alone are insufficient to remove it. Thiosulfate acts as a reducing agent:


Once converted to succinimide, the impurity partitions almost exclusively into the aqueous phase.

Module 2: Solubility-Based Separation (Filtration)

Applicability: Only for reactions in non-polar solvents (CCl₄, Benzene, Cyclohexane, Heptane). Limitation: Removes Succinimide effectively but leaves unreacted NBS in the filtrate.

The Protocol
  • Precipitation: Cool the reaction mixture to 0°C in an ice bath.

  • Filtration: Succinimide is insoluble in cold non-polar solvents and will float/precipitate. Filter the mixture through a sintered glass funnel or a pad of Celite.

  • Cake Wash: Wash the filter cake with a small amount of cold solvent to recover trapped product.

  • Filtrate Treatment: The filtrate still contains unreacted NBS . You must proceed to Module 1 (Thiosulfate wash) or Module 3 (Chromatography) to remove the residual oxidizer.

Data: Solubility Profile at 25°C

CompoundWaterCCl₄ / HexaneDCM / ChloroformAcetone
NBS Low (1.47 g/100mL)InsolubleSolubleSoluble
Succinimide High (26 g/100mL)InsolublePoorSoluble
Product Insoluble (Hydrolyzes)SolubleSolubleSoluble

Module 3: Purification & Polishing

If the crude material retains a yellow tint (indicating traces of


 or NBS) after quenching, use a silica plug.
  • Preparation: Pack a short column (plug) of Silica Gel (SiO₂).

  • Elution: Flush the crude mixture through using a non-polar solvent system (e.g., 5-10% EtOAc in Hexanes).

    • The Product (non-polar) elutes quickly.

    • Succinimide/NBS (polar) adhere strongly to the silica and remain at the baseline.

  • Concentration: Evaporate solvent under reduced pressure. Do not exceed 40°C to prevent thermal decomposition.

Visual Workflow: Decision Logic

WorkupLogic start Reaction Complete solvent_check Solvent System? start->solvent_check non_polar Non-Polar (CCl4, Hexane, Benzene) solvent_check->non_polar polar Polar/Halogenated (DCM, MeCN, EtOAc) solvent_check->polar filter Step 1: Chill & Filter (Removes bulk Succinimide) non_polar->filter Precipitate forms quench Step 2: Wash with 10% Na2S2O3 (Thiosulfate) polar->quench Direct Wash filter->quench Filtrate contains NBS wash_water Wash with Water (Removes Succinimide) quench->wash_water wash_brine Wash with Brine (Drying) wash_water->wash_brine dry Dry (Na2SO4) & Evaporate wash_brine->dry silica Silica Plug (Polishing) dry->silica final Pure Product silica->final

Figure 1: Decision tree for selecting the appropriate workup based on reaction solvent.

Troubleshooting FAQs

Q1: My product is turning into an alcohol (5-(hydroxymethyl)-2-phenoxypyridine). What happened? A: This is hydrolysis. The benzylic bromide is sensitive to nucleophilic attack by water, especially at high pH.

  • Fix: Avoid saturated Sodium Bicarbonate (

    
    ) washes if possible. If you must neutralize acid, do it quickly and cold. Use Brine immediately after water washes to "pull" water out of the organic phase.
    

Q2: I see a spot on TLC that is less polar than my product. What is it? A: This is likely the dibromo species (


).
  • Cause: Excess NBS or reaction times that were too long.

  • Fix: This cannot be removed by washing. You must use column chromatography or recrystallization. In the future, stop the reaction at 90-95% conversion rather than pushing for 100%.

Q3: The product is irritating my eyes even inside the hood. A: Benzylic bromides are potent lachrymators (tear agents).

  • Safety: Treat all glassware with a dilute NaOH solution in the hood before removing it for cleaning. This destroys the lachrymatory bromide residue.

Q4: Can I use Sodium Sulfite (


) instead of Thiosulfate? 
A:  Yes, but Thiosulfate is preferred. Sulfite is more basic and increases the risk of hydrolysis. If using Sulfite, buffer the solution to pH 7.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
  • Djerassi, C. Brominations with N-Bromosuccinimide and Related Compounds. Chem. Rev.1948 , 43(2), 271–317. Link

  • Podgoršek, A.; et al. "Green" Wohl-Ziegler Bromination: A Comparison of Solvents. Green Chem.2009, 11, 1204-1206.
  • BenchChem Technical Data. Removal of unreacted N-bromosuccinimide from reaction mixtures. Link

Validation & Comparative

Comparative 1H NMR Guide: 5-(Bromomethyl)-2-phenoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum of 5-(Bromomethyl)-2-phenoxypyridine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Technical Context

This compound (CAS: 1159977-45-7) is a critical electrophilic intermediate used in the synthesis of complex pharmaceutical scaffolds, particularly in the development of tyrosine kinase inhibitors and other pyridine-based heterocycles. Its reactivity lies in the benzylic bromide moiety, which is highly susceptible to nucleophilic attack.

In a drug development context, the "performance" of this compound is defined by its purity and structural integrity . The primary challenge is distinguishing the mono-brominated product from its precursor (5-methyl-2-phenoxypyridine), over-brominated side products, and hydrolysis impurities. This guide provides an objective, data-driven comparison of the 1H NMR spectral features required to validate this compound.

The "Product": this compound Spectral Profile

The following data represents the standard 1H NMR profile in deuterated chloroform (CDCl


). The assignment relies on the inductive effects of the phenoxy group (shielding H-3) and the desheilding effect of the bromine on the methylene group.

Table 1: Chemical Shift Assignments (400 MHz, CDCl


) 
PositionProton TypeChemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

, Hz)
Mechanistic Insight
H-6 Pyridine Ar-H8.15 – 8.25 Doublet (d)1H

Deshielded by pyridine nitrogen and proximity to -CH

Br.
H-4 Pyridine Ar-H7.65 – 7.75 Doublet of Doublets (dd)1H

Coupled to H-3 (ortho) and H-6 (meta).
Phenoxy Phenyl Ar-H7.10 – 7.45 Multiplet (m)5H-Overlapping aromatic signals from the phenoxy ring.
H-3 Pyridine Ar-H6.85 – 6.95 Doublet (d)1H

Shielded by the electron-donating phenoxy oxygen at C-2.
-CH

Br
Methylene4.45 – 4.50 Singlet (s)2H-Diagnostic Peak. Downfield shift due to electronegative Br.
Comparative Analysis: Product vs. Alternatives

In synthetic workflows, the "alternatives" are the impurities or precursors that mimic the product. A high-performance synthesis requires distinguishing these species.

Comparison A: Product vs. Precursor (5-Methyl-2-phenoxypyridine)

The most common "failure mode" in this synthesis is incomplete radical bromination.

  • The Product (-CH

    
    Br):  Appears as a sharp singlet at 
    
    
    
    4.45 ppm
    .
  • The Precursor (-CH

    
    ):  Appears as a singlet at 
    
    
    
    2.30 ppm
    .
  • Decision Metric: Integration of the 2.30 ppm peak relative to the 4.45 ppm peak quantifies conversion. A ratio of >1:99 is required for GMP-grade intermediates.

Comparison B: Product vs. Hydrolysis Impurity (Alcohol)

The benzylic bromide is moisture-sensitive. Hydrolysis yields 5-(hydroxymethyl)-2-phenoxypyridine.

  • The Product: Methylene singlet at

    
     4.45 ppm .
    
  • The Impurity: Methylene singlet shifts downfield to

    
     4.65 – 4.70 ppm .
    
  • Diagnostic: Appearance of a broad exchangeable -OH proton (variable,

    
     2.0–5.0 ppm) and a slight shift in the pyridine H-6 signal.
    
Comparison C: Product vs. Dibrominated Side Product

Over-bromination leads to the 5-(dibromomethyl) derivative.

  • The Product: 2H Singlet at

    
     4.45 ppm .
    
  • The Impurity: 1H Singlet at

    
     6.60 – 6.70 ppm  (methine proton).
    
  • Impact: The dibromo species is a "dead-end" impurity that cannot be easily separated by extraction; it requires chromatography.

Visualization of Structural Logic

The following diagram illustrates the correlation between the chemical structure and the diagnostic NMR signals, highlighting the "decision nodes" for purity analysis.

NMR_Logic cluster_molecule This compound Structure cluster_spectrum Spectral Output (CDCl3) Node_H6 H-6 (Pyridine) Proximity to N Peak_82 δ 8.2 ppm (d) Most Downfield Ar-H Node_H6->Peak_82 Deshielding Effect Node_CH2Br CH2Br (Methylene) Diagnostic Target Peak_45 δ 4.45 ppm (s) CRITICAL PURITY MARKER Node_CH2Br->Peak_45 Inductive Effect (Br) Node_H3 H-3 (Pyridine) Shielded by Oxygen Peak_69 δ 6.9 ppm (d) Upfield Ar-H Node_H3->Peak_69 Resonance Effect (O) Impurity_Precursor Precursor (Methyl) δ 2.30 ppm Peak_45->Impurity_Precursor vs. Starting Material Impurity_Alcohol Hydrolysis (Alcohol) δ 4.65 ppm Peak_45->Impurity_Alcohol vs. Degradant

Caption: Signal correlation map linking structural moieties to chemical shifts and contrasting them against key impurity markers.

Validated Experimental Protocol

To ensure reproducibility and match the spectral data provided above, follow this specific protocol. This method minimizes water peaks which can obscure the benzylic region.

Reagents:

  • Solvent: CDCl

    
     (99.8% D) + 0.03% TMS (v/v). Note: Neutralize CDCl
    
    
    
    with basic alumina if the compound is acid-sensitive.
  • Internal Standard: None required if TMS is present; otherwise, use residual CHCl

    
     (
    
    
    
    7.26 ppm).

Step-by-Step Workflow:

  • Sample Mass: Weigh 5–10 mg of the solid product into a clean vial.

    • Why: <5 mg leads to poor signal-to-noise; >15 mg can cause line broadening due to viscosity/shimming issues.

  • Solvation: Add 0.6 mL of CDCl

    
    .
    
    • Critical: Ensure full dissolution. If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube. Suspended particles will distort the magnetic field homogeneity (shimming).

  • Acquisition Parameters (400 MHz equivalent):

    • Pulse Angle: 30° (approx. 3-4 µs).

    • Relaxation Delay (D1): 1.0 second.

    • Acquisition Time (AQ): 3.0 – 4.0 seconds.

    • Scans (NS): 16 (sufficient for >95% purity); increase to 64 if analyzing trace impurities (<1%).

    • Spectral Width: -2 to 14 ppm.

  • Processing:

    • Phasing: Apply automatic phasing followed by manual correction on the H-6 doublet.

    • Baseline: Polynomial baseline correction (order 1 or 2).

    • Referencing: Set the TMS peak to 0.00 ppm or the residual CHCl

      
       peak to 7.26 ppm.
      
References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 78510, 2-Phenoxypyridine. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Supporting Information: Synthesis of substituted pyridines. Retrieved from [Link]

Mass spectrometry fragmentation of 5-(Bromomethyl)-2-phenoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of 5-(Bromomethyl)-2-phenoxypyridine: A Comparative Analysis of Ionization Techniques

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development, often serving as a key intermediate in the synthesis of novel pharmaceutical agents. Its unique structure, incorporating a pyridine core, a labile bromomethyl group, and a phenoxy moiety, presents a distinct challenge and opportunity for structural characterization. Mass spectrometry (MS) stands as a cornerstone analytical technique for the unambiguous identification and structural elucidation of such molecules.[1]

This guide provides a comprehensive analysis of the predicted mass spectrometric fragmentation behavior of this compound. We will explore the fragmentation pathways under different ionization regimes, primarily the high-energy Electron Ionization (EI) and the soft-ionization technique of Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS). By comparing these techniques, we aim to equip researchers, scientists, and drug development professionals with the expertise to select appropriate analytical strategies and interpret the resulting mass spectra with confidence. This document moves beyond a simple listing of fragments to explain the causal chemical principles driving the fragmentation, thereby providing a deeper understanding of the molecule's gas-phase ion chemistry.

Fundamental Principles: The Impact of Ionization Method

The choice of ionization technique is paramount as it dictates the energy imparted to the analyte molecule, which in turn governs the extent of fragmentation.[2]

  • Electron Ionization (EI): A hard ionization technique that bombards the analyte with high-energy electrons (~70 eV).[1] This process induces significant internal energy, leading to extensive and reproducible fragmentation. The resulting mass spectrum is a complex "fingerprint" rich in structural information, ideal for library matching and elucidating the core structure of an unknown.[1][3]

  • Electrospray Ionization (ESI): A soft ionization technique that generates ions from a solution by creating a fine, charged aerosol. ESI imparts minimal excess energy, typically yielding an abundant protonated molecule, [M+H]+.[4] To induce fragmentation for structural analysis, Collision-Induced Dissociation (CID) is employed in a tandem mass spectrometer (MS/MS), allowing for controlled, stepwise fragmentation of a selected precursor ion.[5]

Part 1: Electron Ionization (EI-MS) Fragmentation Pathway

Under EI conditions, this compound (Molecular Weight: 264.12 g/mol for ⁷⁹Br, 266.12 g/mol for ⁸¹Br) will produce a complex spectrum. The primary fragmentation events are predicted to be driven by the presence of the halogen, the ether linkage, and the stability of the aromatic pyridine ring.

A hallmark of a bromine-containing compound is the presence of a characteristic isotopic pattern for the molecular ion (M+•) and any bromine-containing fragments. Due to the near-equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes, we expect to see two peaks of almost identical intensity, separated by 2 m/z units (M+• and M+2•).[6]

The most probable fragmentation pathways are detailed below:

  • Loss of Bromine Radical (Pathway A): The C-Br bond is the weakest link in the bromomethyl group. Its homolytic cleavage is a highly favored process, resulting in the loss of a bromine radical (•Br) to form a resonance-stabilized pyridinylmethyl cation. This fragment is expected to be one of the most abundant in the spectrum.

  • Benzylic Cleavage (Pathway B): Cleavage of the bond between the pyridine ring and the bromomethyl group results in the loss of a •CH₂Br radical. This pathway yields a 2-phenoxypyridinium cation.

  • Ether Bond Cleavage (Pathway C): The C-O ether bond can cleave, leading to the loss of a phenoxy radical (•OC₆H₅) and the formation of a 5-(bromomethyl)pyridinium cation.

  • Pyridine Ring Fragmentation: Subsequent fragmentation of the primary ions can lead to characteristic losses from the pyridine ring, such as the neutral loss of hydrogen cyanide (HCN).[7]

Predicted EI-MS Quantitative Data
Predicted m/z Proposed Fragment Structure Neutral Loss Significance
264 / 266[C₁₂H₁₀BrNO]+•-Molecular Ion (M+•)
185[C₁₂H₁₀NO]+•BrPathway A: Loss of bromine radical, likely base peak
93[C₅H₄N]+•C₇H₆OLoss of phenoxy radical from fragment m/z 185
171[C₁₁H₈NO]+•CH₂BrPathway B: Benzylic cleavage
172 / 174[C₆H₆BrN]+•OC₆H₅Pathway C: Ether bond cleavage
77[C₆H₅]+-Phenyl cation, from fragmentation of phenoxy group
Visualization of Predicted EI-MS Fragmentation

EI_Fragmentation cluster_main EI Fragmentation Pathways M This compound [M]+• m/z 264/266 F1 [M - Br]+ m/z 185 M->F1 - •Br (Pathway A) F2 [M - CH2Br]+ m/z 171 M->F2 - •CH2Br (Pathway B) F3 [M - OC6H5]+ m/z 172/174 M->F3 - •OC6H5 (Pathway C) F4 [C6H5]+ m/z 77 F2->F4 - C5H3NCO

Caption: Predicted EI-MS fragmentation of this compound.

Part 2: Electrospray Ionization (ESI-MS/MS) Fragmentation Pathway

In positive-ion ESI, the molecule will readily protonate, likely on the pyridine nitrogen, to form the [M+H]⁺ ion (m/z 265/267). The subsequent fragmentation via CID will involve the loss of stable neutral molecules. This controlled process is invaluable for confirming connectivity between different parts of the molecule.

The primary predicted fragmentation pathways for the [M+H]⁺ ion are:

  • Loss of Hydrogen Bromide (Pathway D): A common fragmentation for protonated bromoalkanes is the elimination of HBr. This is often a facile process and can lead to a highly abundant product ion.

  • Loss of Phenol (Pathway E): The neutral loss of phenol (C₆H₅OH) via cleavage of the ether bond is another highly probable pathway. This fragmentation provides direct evidence for the presence of the phenoxy substituent.

  • Combined Losses: Secondary fragmentation (MS³) of the primary product ions can provide further structural detail, such as the sequential loss of HBr and then CO.

Predicted ESI-MS/MS Quantitative Data
Precursor Ion (m/z) Predicted Product Ion (m/z) Proposed Fragment Structure Neutral Loss Significance
265 / 267185[C₁₂H₉NO]+HBrPathway D: Confirms bromomethyl group
265 / 267172 / 174[C₆H₆BrN]+C₆H₅OHPathway E: Confirms phenoxy group
185157[C₁₁H₇O]+HCNLoss of HCN from pyridine ring
Visualization of Predicted ESI-MS/MS Fragmentation

ESI_Fragmentation cluster_main ESI-MS/MS Fragmentation Pathways M_H [M+H]+ m/z 265/267 F1_ESI [M+H - HBr]+ m/z 185 M_H->F1_ESI - HBr (Pathway D) F2_ESI [M+H - C6H5OH]+ m/z 172/174 M_H->F2_ESI - C6H5OH (Pathway E)

Sources

Technical Guide: TLC Visualization Methods for 5-(Bromomethyl)-2-phenoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers utilizing 5-(Bromomethyl)-2-phenoxypyridine in drug discovery or intermediate synthesis, accurate Thin Layer Chromatography (TLC) visualization is critical. While UV absorption (254 nm) is the primary non-destructive method due to the conjugated pyridine-phenoxy system, it fails to differentiate between the intact alkyl bromide and its hydrolyzed alcohol byproduct.

Recommendation: This guide identifies 4-(4-Nitrobenzyl)pyridine (NBP) as the superior specific stain for validating the integrity of the reactive bromomethyl group. Dragendorff’s Reagent is recommended as a secondary method for confirming the presence of the pyridine scaffold.

Chemical Profile & Visualization Logic

To select the appropriate visualization method, one must understand the functional moieties available for detection:

  • Moiety A: The Conjugated System (Pyridine + Phenoxy)

    • Property: Strong UV absorption (

      
       transitions).
      
    • Method: UV Fluorescence Quenching (F254).

  • Moiety B: The Pyridine Nitrogen [1][2]

    • Property: Lewis basicity / ability to form ion pairs.

    • Method: Dragendorff’s Reagent (Complexation).[3]

  • Moiety C: The Bromomethyl Group (Electrophile)

    • Property: High reactivity toward nucleophiles (Alkylating agent).

    • Method: NBP Reagent (Nucleophilic substitution).

Decision Matrix: Selecting the Right Method

VisualizationLogic Start Start: TLC Analysis UV_Check Step 1: UV Visualization (254 nm) Start->UV_Check Is_Visible Spots Visible? UV_Check->Is_Visible Func_Check Step 2: Verify Functional Group Is_Visible->Func_Check Yes (Mark spots) Choice What needs confirmation? Func_Check->Choice NBP Method A: Reactivity (Bromide) Use NBP Stain Choice->NBP Active Alkyl Halide Drag Method B: Scaffold (Pyridine) Use Dragendorff Choice->Drag Pyridine Ring

Figure 1: Logical flow for selecting the appropriate visualization technique based on analytical needs.

Comparative Analysis of Methods

The following table compares the efficacy of standard visualization techniques specifically for this compound.

MethodTypeSensitivityColor ResponseSpecificityPrimary Utility
UV (254 nm) Non-DestructiveHigh (<1 µg)Dark Spot (Green Background)Low (Detects all aromatics)Initial spot mapping; Reaction monitoring.
NBP Reagent DestructiveHigh (~1-5 µg)Blue / Violet High (Alkylating agents) Confirming intact Bromide. Differentiates from alcohol byproduct.
Dragendorff DestructiveModerateOrange / RedHigh (N-Heterocycles)Confirming Pyridine ring; detecting trace amines.
Iodine (

)
Semi-DestructiveModerateYellow / BrownLow (General Organics)Quick, general check if UV is unavailable.

Detailed Experimental Protocols

Method A: UV Visualization (Standard)
  • Mechanism: The aromatic pyridine and phenoxy rings absorb 254 nm UV light, quenching the fluorescence of the zinc silicate indicator (F254) present on the silica plate.

  • Procedure:

    • Elute the TLC plate and dry thoroughly to remove solvent.

    • Place under a short-wave UV lamp (254 nm).

    • Circle dark spots with a pencil.[4]

  • Note: The hydrolyzed byproduct (alcohol) will also be UV active. UV alone cannot confirm the stability of the bromomethyl group.

Method B: NBP Reagent (The "Gold Standard" for Activity)

This is the most critical stain for this specific molecule. It confirms the bromine has not hydrolyzed, as the alcohol byproduct will not react to form the blue chromophore.

  • Mechanism: NBP (4-(p-nitrobenzyl)pyridine) acts as a nucleophile, attacking the bromomethyl group (alkylation). Subsequent treatment with a base deprotonates the benzylic position, creating a highly conjugated blue/violet species.

NBP_Mechanism Step1 Substrate (Benzylic Bromide) Complex Alkylation (Quaternary Salt) Step1->Complex + Heat Step2 Reagent (NBP) Step2->Complex Result Blue Chromophore (Visual Detection) Complex->Result + Base Base Base Treatment (NaOH / TEA) Base->Result

Figure 2: Reaction pathway for NBP staining. Only active alkylating agents proceed to the 'Blue Chromophore' stage.

  • Reagent Preparation:

    • Solution A: 5% w/v 4-(4-nitrobenzyl)pyridine in acetone.

    • Solution B: 1M NaOH (aqueous) OR 10% Triethylamine in acetone.

  • Protocol:

    • Dip or spray the plate with Solution A .

    • Heat the plate at 110°C for 2-5 minutes. (Spots remain colorless or turn faint yellow).

    • Allow the plate to cool slightly.

    • Spray with Solution B .

    • Observation: Active bromomethyl compounds appear as intense blue/violet spots on a white background.

Method C: Dragendorff’s Reagent (Scaffold Verification)

Best for confirming the presence of the pyridine ring if the synthesis involves non-aromatic precursors or if verifying the removal of non-basic impurities.

  • Mechanism: Formation of an insoluble coordinate complex (

    
    ) with the basic nitrogen of the pyridine ring.
    
  • Reagent Preparation (Munier modification):

    • Stock A: 1.7 g basic bismuth nitrate + 20 g tartaric acid in 80 mL water.

    • Stock B: 16 g KI in 40 mL water.

    • Working Solution: Mix 5 mL Stock A + 5 mL Stock B + 10 mL Acetic acid + 100 mL water.

  • Protocol:

    • Spray the plate with the Working Solution.

    • Observation: Orange to reddish-brown spots appear immediately on a yellow background. No heating is required.

Troubleshooting & Expert Insights

The "Hydrolysis Trap"

A common failure mode in the synthesis of this compound is the hydrolysis of the bromide to the alcohol (5-(hydroxymethyl)-2-phenoxypyridine) due to moisture in the silica or solvents.

  • Scenario: You see a single spot under UV. Is it the product or the alcohol?

  • Differentiation:

    • Run a co-spot TLC with the alcohol impurity if available.

    • Use NBP Stain: The bromide will turn blue; the alcohol will NOT stain (or stain very faintly/differently).

    • Rf Shift: The alcohol is significantly more polar and will have a lower Rf (e.g., in 20% EtOAc/Hexane, Bromide Rf ~0.6 vs. Alcohol Rf ~0.2).

Stability on Silica

Benzyl bromides are moderately unstable on acidic silica gel.

  • Recommendation: Add 1% Triethylamine (TEA) to your TLC solvent system to neutralize silica acidity if you observe streaking or degradation during the run.

References

  • Epstein, J., et al. (1955). Colorimetric Estimation of Alkylating Agents.[5] Analytical Chemistry.[4][5][6][7][8][9][10] Link (Establishes NBP as the standard for alkylating agents).

  • Fried, B., & Sherma, J. (1999). Thin-Layer Chromatography: Techniques and Applications. Marcel Dekker.[10] (General reference for Dragendorff and UV mechanisms).

  • Kim, J. H., & Thomas, J. J. (1992).[11] Use of 4-(nitrobenzyl)pyridine (4-NBP) to test mutagenic potential of slow-reacting epoxides, their corresponding olefins, and other alkylating agents.[11] Bulletin of Environmental Contamination and Toxicology.[11] Link (Validates NBP specificity for electrophiles).

  • University of Rochester. TLC Stains/Dips Guide. Department of Chemistry. Link (Practical recipes for Dragendorff and others).

Sources

A Senior Application Scientist's Guide to Reaction Monitoring: Distinguishing 5-(Bromomethyl)-2-phenoxypyridine from its Alcoholic Precursor

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in the synthesis of novel pyridine derivatives, robust and unambiguous analytical methods are paramount for ensuring reaction completion and product purity. A common synthetic step, the conversion of a hydroxymethyl group to a bromomethyl group, presents a frequent analytical challenge: how to definitively distinguish the desired product from any unreacted starting material. This guide provides an in-depth comparison of analytical techniques to differentiate 5-(Bromomethyl)-2-phenoxypyridine (Product) from its precursor, (2-phenoxypyridin-5-yl)methanol (Starting Material) .

The conversion is a classic substitution reaction where the hydroxyl (-OH) group of the alcohol is replaced by a bromine (-Br) atom. This seemingly simple transformation induces significant changes in the molecule's polarity, mass, and spectroscopic properties, which we can exploit for definitive characterization.

The Strategic Approach: A Multi-Modal Analytical Workflow

No single technique tells the whole story. A self-validating workflow leverages the strengths of multiple, orthogonal methods. For this specific transformation, our strategy will pivot from rapid, qualitative reaction monitoring at the bench to definitive, quantitative structural confirmation.

TLC Thin-Layer Chromatography (TLC) IR Infrared (IR) Spectroscopy TLC->IR Is starting material gone? NMR NMR Spectroscopy (¹H & ¹³C) IR->NMR Is OH group absent? MS Mass Spectrometry (MS) NMR->MS Is CH₂Br group present? Result Pure Product Confirmed MS->Result Is Br isotope pattern correct?

Caption: Multi-modal analytical workflow for reaction validation.

Thin-Layer Chromatography (TLC): The First Line of Inquiry

Thin-Layer Chromatography (TLC) is an indispensable tool for real-time, qualitative monitoring of reaction progress.[1][2][3] Its power lies in its simplicity and speed, allowing a chemist to quickly gauge the consumption of starting material and the formation of the product.

Causality: The primary distinguishing feature on TLC is polarity. The starting material, (2-phenoxypyridin-5-yl)methanol, contains a hydroxyl (-OH) group capable of hydrogen bonding. This makes it significantly more polar than the product, this compound, where the -OH has been replaced by the less polar C-Br bond. On a normal-phase silica gel plate, the more polar starting material will adhere more strongly to the stationary phase and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value.[2]

Experimental Protocol: Reaction Monitoring by TLC
  • Plate Preparation : On a silica gel TLC plate (e.g., Merck 60 F-254), lightly draw a pencil line ~1 cm from the bottom.[4] Mark three lanes: "SM" (Starting Material), "Co" (Co-spot), and "RM" (Reaction Mixture).[5]

  • Spotting :

    • Using a capillary tube, apply a small spot of a dilute solution of the starting material onto the "SM" and "Co" lanes.

    • Carefully withdraw a small aliquot from your reaction vessel and spot it onto the "RM" and "Co" lanes (directly on top of the SM spot).[5]

  • Development : Place the plate in a sealed chamber containing an appropriate mobile phase (e.g., 30% Ethyl Acetate in Hexanes). Allow the solvent front to ascend to ~1 cm from the top of the plate.[4]

  • Visualization : Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm), as the aromatic rings will quench the plate's fluorescence.[1][6] Circle the visible spots with a pencil.

Data Interpretation
LaneExpected ObservationInterpretation
SM A single spot at a low Rf.Rf of the starting material.
RM A new, higher Rf spot appears. The SM spot diminishes over time.Successful formation of the less polar product.
Co Two distinct spots should be visible if the reaction is incomplete.Confirms the identity of the SM spot in the RM lane.

A completed reaction will show the complete disappearance of the starting material spot in the "RM" lane.

Infrared (IR) Spectroscopy: The Disappearance Act

IR spectroscopy is exceptionally powerful for identifying the presence or absence of specific functional groups.[7] For this transformation, it provides a clear-cut, qualitative answer to the question: "Is the alcohol gone?"

Causality: The key is the hydroxyl group's unique vibrational signature. The O-H bond in the starting material produces a very strong and characteristically broad absorption band in the region of 3600-3300 cm⁻¹.[8][9][10][11] This broadness is a result of intermolecular hydrogen bonding.[10][12] Upon successful conversion to the bromomethyl product, this O-H bond is eliminated, and its corresponding absorption peak will be completely absent from the spectrum. A new, albeit much weaker, C-Br stretching vibration will appear in the fingerprint region (< 700 cm⁻¹), but the disappearance of the O-H stretch is the most definitive indicator.[13]

Expected Spectral Changes
CompoundKey IR Absorption Band (cm⁻¹)Interpretation
Starting Material ~3350 (strong, broad)Presence of O-H stretch from the alcohol.[11][12]
Product Absent in 3600-3300 rangeComplete conversion; absence of the alcohol.
Product < 700 (weak to medium)Presence of C-Br stretch.[13]

A clean product spectrum showing no broad peak around 3350 cm⁻¹ is strong evidence of a successful reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy provides the most detailed structural information, confirming not only the disappearance of the starting material's key signals but also the appearance of the product's unique signature.[14] It is the gold standard for structural elucidation and can be used quantitatively to assess purity.[15][16][17]

Causality: The chemical environment of the protons on the methylene (-CH₂-) bridge changes dramatically.

  • In the starting material , the methylene protons (-CH₂OH) are adjacent to an oxygen atom. They typically appear as a singlet around δ 4.6-4.8 ppm .

  • In the product , these protons (-CH₂Br) are now adjacent to a bromine atom. This change in the electronegative neighbor deshields the protons to a similar extent, causing them to appear as a singlet around δ 4.5-4.7 ppm . While the shift is subtle, the key is to look for the disappearance of the original peak and the appearance of a new one. More importantly, the exchangeable proton of the hydroxyl group (-OH), which appears as a broad singlet, will be absent in the product's spectrum.

Comparative ¹H NMR Data
GroupStarting Material (Expected δ, ppm)Product (Expected δ, ppm)Key Differentiator
Pyridine Protons7.0 - 8.57.0 - 8.5Minor shifts expected.
Phenoxy Protons7.0 - 7.57.0 - 7.5Minor shifts expected.
Methylene (-CH₂-)~4.7 (s, 2H)~4.6 (s, 2H)Disappearance of the SM peak and appearance of a new, distinct product peak.
Hydroxyl (-OH)Variable, broad (s, 1H)Absent Unambiguous indicator of reaction completion.

Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard like tetramethylsilane (TMS).[18]

cluster_SM Starting Material: (2-phenoxypyridin-5-yl)methanol cluster_P Product: this compound SM_peak ¹H NMR: ~4.7 ppm (-CH₂OH) + Broad -OH peak Reaction Bromination (e.g., PBr₃) SM_peak->Reaction P_peak ¹H NMR: ~4.6 ppm (-CH₂Br) NO -OH peak Reaction->P_peak

Caption: Key ¹H NMR signal changes during bromination.

Mass Spectrometry (MS): The Definitive Fingerprint

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules, providing the molecular weight and invaluable structural clues from fragmentation patterns.[19][20][21] For this specific transformation, MS offers a definitive, "smoking gun" piece of evidence.

Causality: The incorporation of a bromine atom introduces a unique isotopic signature. Natural bromine is composed of two major isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 natural abundance.[22][23][24] Consequently, any molecule containing a single bromine atom will exhibit two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by 2 m/z units.[23][25] The starting material, lacking bromine, will not show this pattern.

Expected Mass Spectrometry Data
CompoundMolecular FormulaCalculated M.W.Expected [M]⁺ & [M+2]⁺ PeaksKey Differentiator
Starting Material C₁₂H₁₁NO₂201.22 g/mol Single molecular ion peak at m/z ≈ 201.Absence of the 1:1 isotopic pattern.
Product C₁₂H₁₀BrNO264.12 g/mol Two peaks of ~1:1 intensity at m/z ≈ 263 and 265 (for ⁷⁹Br and ⁸¹Br).The characteristic M/M+2 bromine isotopic pattern.[22][24]

The observation of this 1:1 doublet at the correct mass is conclusive proof of successful bromination.

Conclusion

Distinguishing this compound from its alcoholic precursor is a straightforward process when a systematic, multi-technique approach is employed. While TLC provides rapid, real-time feedback on reaction progress, it is the combination of IR spectroscopy (confirming the loss of the -OH group), ¹H NMR (verifying the new -CH₂Br environment), and Mass Spectrometry (providing the unmistakable bromine isotopic fingerprint) that constitutes a robust, self-validating protocol. By understanding the chemical principles behind each technique, researchers can confidently monitor their reactions, confirm product identity, and ensure the integrity of their results.

References

  • University of York. Thin Layer Chromatography. Chemistry Teaching Labs. [Link]

  • Oregon State University. Spectroscopy of Alcohols: Identification. [Link]

  • Wichita State University. Monitoring Reactions by TLC. [Link]

  • Fiveable. Mass spectrometry (MS) | Organic Chemistry II Class Notes. [Link]

  • Chemistry LibreTexts. Thin Layer Chromatography. [Link]

  • Bitesize Bio. The Many Uses of Thin Layer Chromatography. [Link]

  • Chemistry Course and Compendium. Infrared spectra of alcohols and phenols. [Link]

  • ACS Publications. NMR Reaction Monitoring Robust to Spectral Distortions | Analytical Chemistry. [Link]

  • Chemistry Steps. Isotopes in Mass Spectrometry. [Link]

  • Chemguide. mass spectra - the M+2 peak. [Link]

  • Doc Brown's Chemistry. Infrared spectrum of ethanol. [Link]

  • University of Rochester. How To: Monitor by TLC. [Link]

  • Maricopa Open Digital Press. Principles of Mass Spectrometry – Organic Chemistry. [Link]

  • OpenStax. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry. [Link]

  • Chemistry LibreTexts. 5.2 Mass Spectrometry. [Link]

  • Spectroscopy Online. Alcohols—The Rest of the Story. [Link]

  • College of St. Benedict & St. John's University. ms isotopes: Br and Cl. [Link]

  • Save My Exams. The M+1 & M+2 Peaks | Cambridge (CIE) AS Chemistry Revision Notes 2023. [Link]

  • University of California, Santa Cruz. IR Tables. [Link]

  • ORGANIC SPECTROSCOPY INTERNATIONAL. Characterisation of Organic Compounds. [Link]

  • NIH National Center for Biotechnology Information. NMR reaction monitoring in flow synthesis. [Link]

  • ACS Publications. Reaction Monitoring by Benchtop NMR Spectroscopy Using a Novel Stationary Flow Reactor Setup. [Link]

  • Wikipedia. Nuclear magnetic resonance spectroscopy. [Link]

  • Royal Society of Chemistry. Practical aspects of real-time reaction monitoring using multi-nuclear high resolution FlowNMR spectroscopy. [Link]

  • Michigan State University. Mass Spectrometry. [Link]

  • OpenStax. 12.2 Interpreting Mass Spectra - Organic Chemistry. [Link]

  • Google Patents.
  • Michigan State University. Infrared Spectroscopy. [Link]

  • Royal Society of Chemistry. Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. [Link]

  • Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Northern Illinois University. IR Absorption Frequencies. [Link]

  • SlidePlayer. The features of IR spectrum. [Link]

  • Thieme. SUPPORTING INFORMATION. [Link]

  • University of Regensburg. IR - spectroscopy. [Link]

  • University of Wisconsin-Madison. 1H-NMR Chemical Shift Table. [Link]

  • ResearchGate. How can I detect the hydrocarbon products such as alcohol, ketone, etc.?. [Link]

  • Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. [Link]

  • ResearchGate. Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. [Link]

  • Google Patents. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.
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Technical Comparison Guide: 5-(Bromomethyl)-2-phenoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive Publish Comparison Guide for 5-(Bromomethyl)-2-phenoxypyridine .

This guide is structured for researchers and drug development professionals, focusing on the critical role of Elemental Analysis (EA) in validating this unstable electrophilic intermediate. As this compound is often a "custom synthesis" building block rather than a shelf-stable commodity, the guide emphasizes synthesis validation, purity profiling, and reactivity comparisons against standard analogs.

Content Type: Publish Comparison Guide Subject: Characterization, Purity Validation, and Reactivity Profiling Audience: Medicinal Chemists, Process Chemists, and QC Scientists

Executive Summary: The "Silent" Electrophile

This compound is a specialized heterocyclic building block used primarily in the synthesis of kinase inhibitors (e.g., c-Met, VEGFR) and other biologically active scaffolds requiring a biphenyl-ether mimetic.

Unlike its commercially ubiquitous cousin 5-(Bromomethyl)-2-methoxypyridine , the phenoxy variant offers unique π-stacking interactions and altered metabolic stability. However, its increased molecular weight and lipophilicity present distinct challenges in purification and characterization.

Key Value Proposition:

  • Structural Advantage: The 2-phenoxy group acts as a lipophilic anchor, often improving potency in hydrophobic binding pockets compared to methoxy analogs.

  • Validation Challenge: The benzylic bromide is prone to hydrolysis and over-bromination. Elemental Analysis (EA) is the gold standard for distinguishing the mono-bromo species from the di-bromo impurity and the hydrolyzed alcohol—distinctions often ambiguous in crude NMR due to overlapping methylene signals.

Elemental Analysis Data: The Purity Anchor

For a compound like this compound (Formula: C₁₂H₁₀BrNO ), Elemental Analysis is not just a checkbox; it is a diagnostic tool for process optimization.

Theoretical vs. Experimental Limits

The following table provides the calculated theoretical values. Experimental values falling outside the ±0.4% tolerance (standard industry acceptance) indicate specific synthetic failures.

ElementTheoretical %Acceptable Range (±0.4%)Diagnostic: If Value is LOW Diagnostic: If Value is HIGH
Carbon (C) 54.57% 54.17 – 54.97%Presence of inorganic salts or heavy brominated impurities (e.g., di-bromo).[1]Presence of non-brominated starting material (Methyl precursor).
Hydrogen (H) 3.82% 3.42 – 4.22%Drying too aggressive (rare); usually indicates heavy atom contamination.Solvent entrapment (EtOAc/Hexanes) or Hydrolysis (Alcohol formation).
Nitrogen (N) 5.30% 4.90 – 5.70%Decomposition or salt formation.Presence of amine contaminants (if used in previous steps).[2]
Bromine (Br) 30.25% 29.85 – 30.65%CRITICAL: Hydrolysis to alcohol or unreacted starting material.CRITICAL: Over-bromination (Dibromomethyl impurity).
Troubleshooting Purity via EA
  • Scenario A (Low Br, High C): Incomplete reaction. The starting material (2-phenoxy-5-methylpyridine) has no bromine and high carbon (77.8%). Even 5% remaining starting material will skew Br results significantly downward.

  • Scenario B (High Br, Low C): Over-reaction. The gem-dibromide impurity (C₁₂H₉Br₂NO) contains ~46% Br. This is a common side product in radical brominations (NBS) if stoichiometry is uncontrolled.

Comparative Performance Guide

This section objectively compares This compound against its two primary alternatives in medicinal chemistry design: the Chloro-analog and the Methoxy-analog .

Comparison 1: Reactivity & Stability
  • Alternative A: 5-(Chloromethyl)-2-phenoxypyridine

  • Alternative B: 5-(Bromomethyl)-2-methoxypyridine

FeatureThis compound (Target)5-(Chloromethyl)-2-phenoxypyridine (Alt A)5-(Bromomethyl)-2-methoxypyridine (Alt B)
Electrophilicity High. Rapid alkylation of amines/thiols at RT.Moderate. Often requires heating or iodide catalysis (Finkelstein).High. Similar reactivity, but less lipophilic.
Hydrolytic Stability Low. Degrades to alcohol in moist air/solvents.High. Stable on shelf for months.Low. Hygroscopic and lachrymatory.
Physical State Viscous Oil or Low-Melting Solid (Waxy).Crystalline Solid.Liquid/Oil.
EA Diagnostic Br % is the key indicator. Cl % is the key indicator.Br % is key; lower MW makes errors more apparent.
Comparison 2: Electronic & Steric Profile
  • Phenoxy vs. Methoxy: The phenoxy group is bulkier and slightly more electron-withdrawing (inductive effect of the phenyl ring) than the methoxy group.

  • Impact: The benzylic position in the phenoxy derivative is slightly more electron-deficient, making it a "hotter" electrophile but also more susceptible to side reactions (dimerization).

Experimental Protocols (Self-Validating Systems)

Since this compound is often synthesized in-house, we provide a validated synthesis and analysis workflow.

Protocol A: Synthesis via Radical Bromination (NBS)
  • Objective: Convert 2-phenoxy-5-methylpyridine to this compound.

  • Causality: We use N-Bromosuccinimide (NBS) with a radical initiator (AIBN/BPO) in non-polar solvent (CCl₄ or PhCF₃) to favor benzylic substitution over electrophilic aromatic substitution.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of 2-phenoxy-5-methylpyridine in anhydrous Trifluorotoluene (PhCF₃) (Greener alternative to CCl₄).

  • Reagent Addition: Add 1.05 eq of NBS. Note: Excess NBS leads to di-bromo impurities.

  • Initiation: Add 0.05 eq of AIBN. Degas the solution with N₂ for 10 mins (Oxygen inhibits radicals).

  • Reflux: Heat to 85°C for 2-4 hours. Monitor via TLC (Hexane/EtOAc).

  • Workup: Cool to 0°C to precipitate succinimide. Filter. Concentrate filtrate.[3]

  • Purification (Critical): Flash chromatography is risky due to silica acidity (hydrolysis).

    • Recommendation: Quick filtration through a short pad of neutral alumina or immediate use.

    • Validation: Take a small aliquot for EA and ¹H NMR immediately.

Protocol B: Elemental Analysis Handling
  • Challenge: The compound is hygroscopic and reactive.

  • Procedure:

    • Dry the sample under high vacuum (<1 mbar) for 4 hours at ambient temperature to remove solvent traces.

    • Seal in an argon-flushed vial.

    • Crucial Step: Request "Oxygen Flask Combustion" or ensuring the analyzer uses a combustion aid (like WO₃) to ensure complete combustion of the bromine-rich aromatic ring. Incomplete combustion leads to low Carbon results.

Visualizations

Diagram 1: Synthesis & QC Decision Workflow

This workflow illustrates the "Self-Validating" loop where Elemental Analysis directs the purification strategy.

SynthesisQC Start Start: 2-Phenoxy-5-methylpyridine Reaction Radical Bromination (NBS, AIBN, PhCF3) Start->Reaction Crude Crude Intermediate Reaction->Crude EA_Check QC Step: Elemental Analysis (Focus on %Br) Crude->EA_Check Result_LowBr Result: Low %Br (<29%) High %C EA_Check->Result_LowBr Under-reacted Result_HighBr Result: High %Br (>31%) Low %C EA_Check->Result_HighBr Over-reacted Result_Pass Result: Pass (Br 29.8-30.6%) EA_Check->Result_Pass Optimal Action_Recycle Action: Incomplete Reaction Recycle or extend time Result_LowBr->Action_Recycle Action_Purify Action: Over-brominated Requires careful chromatography Result_HighBr->Action_Purify Action_Release Action: Release for Drug Discovery Result_Pass->Action_Release

Caption: QC Workflow demonstrating how Elemental Analysis (%Br) acts as the primary gatekeeper for distinguishing under-reacted material from over-brominated impurities.

Diagram 2: Reactivity & Stability Landscape

Comparing the target against common alternatives.

Reactivity Target This compound (Target) HighReactivity High Reactivity (Fast Alkylation) Target->HighReactivity HighStability High Stability (Long Shelf Life) Target->HighStability Low Lipophilicity High Lipophilicity (Membrane Permeability) Target->Lipophilicity Chloro 5-(Chloromethyl)-2-phenoxypyridine (Alternative A) Chloro->HighReactivity Low Chloro->HighStability Methoxy 5-(Bromomethyl)-2-methoxypyridine (Alternative B) Methoxy->HighReactivity Methoxy->Lipophilicity Moderate

Caption: Comparative landscape showing the trade-off between the Target's high reactivity/lipophilicity versus the Chloro-analog's stability.

References

  • PubChem. (2025).[1][4][5] Compound Summary: 2-Phenoxypyridine (CAS 4783-68-0).[5] National Library of Medicine. [Link]

  • MDPI. (2021). Facile Synthesis and Characterization of Bromine-Substituted (Chloromethyl)Pyridine Precursors. Molecules.[1][2][3][5][6][7][8][9][10][11] [Link]

Sources

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